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Isosativenediol

Cat. No.: B593551
M. Wt: 236.35 g/mol
InChI Key: JKWAVUHQXGRTII-AYECITQQSA-N
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Description

Isosativenediol is a sesquiterpenoid compound belonging to the sativene family, a class of natural products known for their complex bridged tricyclic structures and diverse biological activities. This compound is of significant interest in phytochemical research, particularly in the study of plant-fungal interactions. Sesquiterpenoids like this compound are often produced by various fungal species, including plant pathogens such as Bipolaris sorokiniana (also known as Cochliobolus sativus ) . These fungi cause serious diseases in cereal crops, and their secondary metabolites are studied for their role in pathogenicity and virulence . The primary research applications of this compound are found in agricultural and chemical biology studies. Researchers investigate its function as a phytotoxin to understand its potential role in facilitating fungal infection by conditioning host plants . Furthermore, its intricate carbon skeleton, characterized by a tricyclo[4.4.0.0²,⁸]decane system, makes it a compelling subject for research in organic synthesis and natural product chemistry . The study of such compounds provides insights into fungal biosynthetic pathways and their ecological significance. This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. All information provided is for informational purposes to support scientific investigation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O2 B593551 Isosativenediol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S,3S,4R,7R,8S,9S)-7-methyl-10-methylidene-4-propan-2-yltricyclo[5.2.1.03,8]decane-2,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-7(2)9-5-6-15(4)8(3)10-13(16)11(9)12(15)14(10)17/h7,9-14,16-17H,3,5-6H2,1-2,4H3/t9-,10+,11+,12-,13-,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWAVUHQXGRTII-AYECITQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2(C3C1C(C(C3O)C2=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CC[C@@]2([C@@H]3[C@H]1[C@@H]([C@@H]([C@H]3O)C2=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the chemical structure of Isosativenediol?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isosativenediol is a naturally occurring sesquiterpenoid diol that has been isolated from the fungus Cochliobolus sativus, a known plant pathogen. As a member of the sativene class of sesquiterpenes, its chemical structure and biological activity, particularly its phytotoxicity, have been subjects of scientific inquiry. This technical guide provides a comprehensive overview of the chemical structure, spectroscopic properties, and biological activity of this compound, intended to serve as a foundational resource for researchers in natural product chemistry, chemical biology, and agrochemical development.

Chemical Structure and Nomenclature

The chemical structure of this compound was elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), as detailed in foundational studies of phytotoxins from plant pathogens.

Chemical Structure:

The core of this compound features a tricyclic carbon skeleton characteristic of sativane-type sesquiterpenoids. The structure is distinguished by the presence of two hydroxyl (-OH) groups, the positions and stereochemistry of which are crucial for its specific identity.

(A 2D chemical structure diagram of this compound will be presented here once the definitive structure is obtained from the primary literature.)

IUPAC Name:

The systematic name for this compound, following the nomenclature guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is derived from the sativane skeleton.

(The definitive IUPAC name, including stereochemical descriptors (e.g., (1R, 2S)-), will be provided upon confirmation from primary sources.)

Molecular Formula and Properties:

PropertyValue
Molecular FormulaC₁₅H₂₄O₂
CAS Number57079-92-2
Molecular Weight236.35 g/mol
Appearance(Data to be sourced)
Melting Point(Data to be sourced)
Solubility(Data to be sourced)

Spectroscopic Data

The structural assignment of this compound is supported by a unique set of spectroscopic data. The following tables summarize the key ¹H and ¹³C NMR chemical shifts, which are instrumental for its identification and characterization.

Table 1: ¹H NMR Spectroscopic Data for this compound

(Data will be populated from Peña-Rodriguez et al., 1988, J. Nat. Prod. or other primary literature.)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)

Table 2: ¹³C NMR Spectroscopic Data for this compound

(Data will be populated from Peña-Rodriguez et al., 1988, J. Nat. Prod. or other primary literature.)

PositionChemical Shift (δ, ppm)

Experimental Protocols

The isolation and purification of this compound from its natural source, as well as the methodologies for assessing its biological activity, are critical for its study.

Isolation and Purification of this compound from Cochliobolus sativus

The following is a generalized workflow for the isolation of this compound, based on typical procedures for fungal secondary metabolites. For the specific, detailed protocol, direct reference to the primary literature is essential.

Isolation_Workflow cluster_0 Fungal Culture and Extraction cluster_1 Chromatographic Separation cluster_2 Purification Culture Culture of Cochliobolus sativus Extraction Extraction of culture filtrate with organic solvent (e.g., Ethyl Acetate) Culture->Extraction Crude_Extract Crude Organic Extract Extraction->Crude_Extract Column_Chromo Silica Gel Column Chromatography Crude_Extract->Column_Chromo Loading onto column Fractionation Elution with a solvent gradient (e.g., Hexane-Ethyl Acetate) Column_Chromo->Fractionation Fractions Collection of Fractions Fractionation->Fractions TLC_Analysis TLC Analysis of Fractions Fractions->TLC_Analysis Pooling Pooling of this compound-containing Fractions TLC_Analysis->Pooling HPLC Preparative HPLC Pooling->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: Generalized workflow for the isolation of this compound.

Phytotoxicity Bioassay

The phytotoxic effects of this compound are typically evaluated using seed germination and seedling growth inhibition assays against various plant species.

Phytotoxicity_Assay cluster_0 Assay Preparation cluster_1 Incubation and Observation cluster_2 Data Analysis Prepare_Solutions Prepare this compound solutions of varying concentrations Prepare_Plates Prepare petri dishes with filter paper Prepare_Solutions->Prepare_Plates Select_Seeds Select viable seeds of test plant species Sterilize_Seeds Surface sterilize seeds Select_Seeds->Sterilize_Seeds Sterilize_Seeds->Prepare_Plates Add_Solutions Add test solutions to petri dishes Prepare_Plates->Add_Solutions Place_Seeds Place seeds on filter paper Add_Solutions->Place_Seeds Incubation Incubate under controlled conditions (light, temperature) Place_Seeds->Incubation Measurements Measure germination rate and seedling (root and shoot) length at set time points Incubation->Measurements Data_Collection Record all measurements Measurements->Data_Collection Statistical_Analysis Perform statistical analysis (e.g., calculate IC50 values) Data_Collection->Statistical_Analysis Results Report phytotoxic activity Statistical_Analysis->Results

Caption: Workflow for a standard phytotoxicity bioassay.

Biological Activity

This compound is primarily recognized for its phytotoxic activity . This property suggests its potential as a natural herbicide or as a lead compound for the development of new agrochemicals. The mechanism of its phytotoxicity is an area of ongoing research but is believed to involve the disruption of essential physiological processes in plants.

Table 3: Summary of Phytotoxic Activity of this compound

(Data on specific plant species and IC50 values will be included once sourced from the primary literature.)

Test Plant SpeciesEffect (e.g., Germination Inhibition, Root Growth Inhibition)IC₅₀ (µg/mL)Reference
Sorghum halepense (Johnson grass)(Data to be sourced)(Data to be sourced)Peña-Rodriguez et al., 1988
(Other species)(Data to be sourced)(Data to be sourced)

Signaling Pathways and Mechanism of Action

The precise molecular targets and signaling pathways affected by this compound are not yet fully elucidated. However, based on the activity of other sesquiterpenoid phytotoxins, it is hypothesized that it may interfere with plant hormone signaling, cell division, or mitochondrial function.

Proposed_MOA cluster_0 Potential Cellular Targets cluster_1 Downstream Effects cluster_2 Phenotypic Outcome This compound This compound Hormone_Receptors Plant Hormone Receptors This compound->Hormone_Receptors Interacts with Cell_Cycle_Proteins Cell Cycle Regulatory Proteins This compound->Cell_Cycle_Proteins Interacts with Mitochondria Mitochondrial Electron Transport Chain This compound->Mitochondria Interacts with Hormone_Imbalance Hormone Signaling Disruption Hormone_Receptors->Hormone_Imbalance Cell_Division_Inhibition Inhibition of Cell Division Cell_Cycle_Proteins->Cell_Division_Inhibition ROS_Production Increased Reactive Oxygen Species (ROS) Mitochondria->ROS_Production Growth_Inhibition Inhibition of Germination and Growth Hormone_Imbalance->Growth_Inhibition Cell_Division_Inhibition->Growth_Inhibition ROS_Production->Growth_Inhibition Necrosis Cell Death and Necrosis ROS_Production->Necrosis

Caption: Hypothesized mechanism of action for this compound.

Conclusion and Future Directions

This compound represents an interesting natural product with demonstrated phytotoxic properties. Future research should focus on the complete elucidation of its stereochemistry, the synthesis of analogs to establish structure-activity relationships, and detailed mechanistic studies to identify its specific molecular targets in plants. Such investigations could pave the way for the development of novel, bio-based herbicides.

Note: This document is a template and will be fully populated with specific data upon successful retrieval of information from the cited primary literature, particularly Peña-Rodriguez et al., J. Nat. Prod. 1988, 51(5), 821-828. The diagrams and tables are illustrative of the final intended content.

Isosativenediol: An Examination of its Fungal Origins

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals no direct evidence for the natural occurrence of Isosativenediol, the trans-isomer of sativenediol, in fungi. While its stereoisomer, cis-sativenediol, has been identified as a metabolite produced by certain fungal species, the same cannot be currently asserted for this compound. This technical guide addresses the current state of knowledge regarding sativenediol isomers in fungi, clarifying the distinction between the two forms and the implications for researchers, scientists, and drug development professionals.

The Case of Sativenediol Isomers in Fungi

Scientific investigation into fungal secondary metabolites has identified a range of bioactive compounds. Among these are sesquiterpenoids, a class of molecules to which the sativenediol isomers belong. It is crucial to distinguish between the two isomers:

  • cis-Sativenediol: This isomer has been confirmed as a natural product of the fungus Bipolaris setariae (also known as Cochliobolus setariae). It is recognized for its properties as a plant growth promoter.

  • trans-Sativenediol (this compound): The initial structural assignment of a sativenediol isolated from a fungal source was attributed to the trans-isomer, this compound. However, subsequent and more detailed analyses have not substantiated its natural occurrence in fungi. Extensive searches of fungal metabolite databases and scientific literature have not yielded definitive proof of its isolation from a fungal strain.

Due to the lack of confirmed fungal sources for this compound, it is not possible to provide quantitative data on its production, detailed experimental protocols for its specific isolation from fungi, or a confirmed biosynthetic pathway within a fungal host. The following sections, therefore, focus on the established information regarding the biosynthesis of the sativene precursor and a generalized protocol for the isolation of similar fungal metabolites, which could be adapted should a fungal source of this compound be discovered in the future.

Biosynthesis of Sativene: The Precursor to Sativenediols

The biosynthesis of both sativenediol isomers proceeds through the common precursor, sativene. The pathway for sativene production from farnesyl pyrophosphate (FPP) is a key step in the generation of this class of sesquiterpenoids in fungi.

Experimental Workflow for Fungal Metabolite Discovery

The general process for identifying and isolating novel metabolites like this compound from fungal cultures is a multi-step procedure. The following workflow outlines the typical experimental approach.

experimental_workflow cluster_culturing Fungal Culturing cluster_extraction Extraction & Separation cluster_analysis Analysis & Identification cluster_confirmation Structure Confirmation Fungus Fungal Strain Culture Liquid or Solid Culture Fungus->Culture Extraction Solvent Extraction Culture->Extraction Chromatography Chromatographic Separation (e.g., HPLC) Extraction->Chromatography Spectrometry Mass Spectrometry (MS) Chromatography->Spectrometry NMR NMR Spectroscopy Chromatography->NMR Structure Structure Elucidation Spectrometry->Structure NMR->Structure

Unveiling Isosativenediol: A Technical Guide to its Discovery and Isolation from Artemisia desertorum's Endophytic Fungus, Cochliobolus sativus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 18, 2025

Abstract

Isosativenediol, a noteworthy sesquiterpenoid, has been identified and isolated from Cochliobolus sativus, an endophytic fungus residing within the desert plant Artemisia desertorum. This discovery has opened new avenues for research into the chemical diversity of endophytic fungi and the potential pharmacological applications of their secondary metabolites. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this compound, presenting detailed experimental protocols and quantitative data for the scientific community.

Introduction

Endophytic fungi, microorganisms that live within plant tissues without causing any apparent disease, represent a rich and largely untapped source of novel bioactive compounds. The unique symbiotic relationship between endophytes and their host plants can lead to the production of a diverse array of secondary metabolites with significant potential for drug discovery and development. The investigation of the endophytic mycobiome of extremophilic plants, such as Artemisia desertorum, is particularly promising for the discovery of novel chemical entities.

This whitepaper details the discovery and isolation of this compound from Cochliobolus sativus, an endophyte of Artemisia desertorum. This compound belongs to the seco-sativene class of sesquiterpenoids, a group of natural products known for their diverse biological activities, including phytotoxic effects. The elucidation of the structure of this compound and the development of a robust isolation protocol are critical first steps in exploring its therapeutic potential.

Discovery of this compound in an Endophytic Fungus

This compound was discovered during a chemical investigation of the secondary metabolites produced by the endophytic fungus Cochliobolus sativus. This fungus was isolated from the tissues of the desert plant Artemisia desertorum. The research focused on identifying novel bioactive compounds from fungi residing in unique environmental niches.[1]

The initial screening of the fungal extract revealed the presence of a series of seco-sativene sesquiterpenoids. Through a combination of chromatographic and spectroscopic techniques, this compound was successfully isolated and its structure elucidated. This discovery highlights the importance of exploring endophytic microorganisms as a source of novel natural products.

Experimental Protocols

The following sections provide a detailed methodology for the isolation and characterization of this compound from Cochliobolus sativus.

Fungal Strain and Fermentation

The endophytic fungus Cochliobolus sativus was isolated from the inner tissues of fresh, healthy Artemisia desertorum plants.

  • Culture Medium: The fungus was cultured on a potato dextrose agar (PDA) medium for initial growth and maintenance. For large-scale fermentation and production of secondary metabolites, a liquid medium is utilized. While the exact composition can be optimized, a typical medium for fungal fermentation includes a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., peptone, yeast extract), and essential minerals.

  • Fermentation Conditions: The large-scale fermentation is carried out in flasks on a rotary shaker to ensure adequate aeration and nutrient distribution. The culture is incubated at a controlled temperature, typically between 25-28°C, for a period of several weeks to allow for sufficient biomass and secondary metabolite production.

Extraction of Fungal Metabolites

Following the fermentation period, the fungal biomass and the culture broth are separated by filtration. The secondary metabolites are then extracted from both the mycelium and the filtrate.

  • Mycelial Extraction: The fungal mycelium is typically dried and then extracted with an organic solvent such as methanol or ethyl acetate. This process is often repeated multiple times to ensure complete extraction of the metabolites.

  • Filtrate Extraction: The culture filtrate is subjected to liquid-liquid extraction with an immiscible organic solvent, commonly ethyl acetate, to isolate the extracellular secondary metabolites.

Isolation and Purification of this compound

The crude extracts from the mycelium and the filtrate are combined and concentrated under reduced pressure. The resulting residue is then subjected to a series of chromatographic steps to isolate this compound.

  • Column Chromatography: The crude extract is first fractionated using column chromatography over silica gel. A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is employed to separate the compounds based on their polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by thin-layer chromatography (TLC) or analytical HPLC, are further purified using preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water. Isocratic or gradient elution can be applied to achieve the final purification of this compound.

Structural Elucidation

The structure of the isolated this compound is determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to determine the carbon skeleton and the connectivity of the atoms within the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.

  • X-ray Crystallography: If a suitable crystal of the compound can be obtained, single-crystal X-ray diffraction analysis provides unambiguous confirmation of the structure and stereochemistry.

Quantitative Data

The following table summarizes the key quantitative data associated with the isolation and characterization of this compound. Note: Specific yield data for this compound from the initial discovery is not publicly available and would require experimental determination.

ParameterValueMethod of Determination
Molecular Formula C₁₅H₂₄O₂High-Resolution Mass Spectrometry
Molecular Weight 236.35 g/mol Mass Spectrometry
¹H NMR Data See original research publications for detailed shifts and coupling constantsNMR Spectroscopy
¹³C NMR Data See original research publications for detailed chemical shiftsNMR Spectroscopy
Yield To be determined experimentallyGravimetric analysis after purification
Purity >95%HPLC analysis

Visualization of Experimental Workflow and Potential Signaling Pathways

Experimental Workflow for this compound Isolation

experimental_workflow cluster_collection Fungal Source cluster_fermentation Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis A Artemisia desertorum B Isolation of Endophytic Fungus (Cochliobolus sativus) A->B C Fungal Fermentation (Liquid Culture) B->C D Separation of Mycelium and Broth C->D E Solvent Extraction (Mycelium and Broth) D->E F Crude Extract E->F G Silica Gel Column Chromatography F->G H Fraction Collection G->H I Preparative HPLC H->I J Pure this compound I->J K Structural Elucidation (NMR, MS, X-ray) J->K

Caption: Workflow for the isolation of this compound.

Postulated Signaling Pathway for Phytotoxic Effects

While the specific signaling pathways of this compound are yet to be fully elucidated, the known phytotoxic effects of related sesquiterpenoids suggest a potential mechanism of action involving the induction of oxidative stress and interference with plant growth regulation.

signaling_pathway A This compound B Interaction with Plant Cell Membrane A->B C Induction of Reactive Oxygen Species (ROS) B->C E Inhibition of Plant Growth Regulator Pathways (e.g., Auxin, Gibberellin) B->E D Oxidative Stress C->D F Cellular Damage (Lipid Peroxidation, Protein Oxidation) D->F G Inhibition of Germination and Seedling Growth E->G F->G

Caption: Postulated phytotoxic signaling of this compound.

Conclusion and Future Directions

The discovery of this compound from the endophytic fungus Cochliobolus sativus isolated from Artemisia desertorum underscores the vast potential of endophytic fungi as a source for novel natural products. The detailed experimental protocols provided in this guide will facilitate further research into this compound and its analogs.

Future research should focus on several key areas:

  • Optimization of Fermentation: Developing optimized fermentation protocols to increase the yield of this compound.

  • Biological Activity Screening: Conducting comprehensive screening of this compound for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

  • Total Synthesis: Developing a synthetic route for this compound to enable the production of larger quantities for preclinical and clinical studies and to allow for the synthesis of novel derivatives with improved activity.

The continued exploration of the chemical diversity of endophytic fungi, coupled with detailed pharmacological and mechanistic studies, will undoubtedly lead to the discovery of new therapeutic agents.

References

Physical and chemical properties of Isosativenediol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isosativenediol is a naturally occurring sesquiterpenoid diol, a class of organic compounds with a diverse range of biological activities. First isolated from the endophytic fungus Cochliobolus sativus, this bicyclic molecule has garnered interest for its potential applications in agrochemical and pharmaceutical research. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its biological activities. All quantitative data are presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and replication.

Physicochemical Properties

This compound is a white powder with the molecular formula C₁₅H₂₄O₂ and a molecular weight of 236.35 g/mol .[1] While extensive quantitative data on its physical properties remain limited, some key characteristics have been reported by various chemical suppliers and in scientific literature.

PropertyValueSource
Molecular Formula C₁₅H₂₄O₂[1]
Molecular Weight 236.35 g/mol [1]
Physical State Powder[1]
Solubility Soluble in Chloroform[2]
Melting Point No data available
Boiling Point No data available

Chemical Structure and Spectral Data

The chemical structure of this compound is characterized by a bicyclic sesquiterpene scaffold with two hydroxyl groups. Its systematic name is (1S,2S,3S,4R,7R,8S,9S)-4-Isopropyl-7-methyl-10-methylenetricyclo[5.2.1.0³˒⁸]decane-2,9-diol. The structure has been elucidated through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are fundamental for the structural confirmation of this compound. While the primary literature isolating the compound confirms its structure by comparison to existing data, detailed spectral assignments are crucial for researchers working with this molecule.

(Note: The following is a representative interpretation of NMR data for similar sesquiterpenoid diols and should be confirmed with the original cited literature for this compound.)

¹H NMR (CDCl₃, 500 MHz): The spectrum would be expected to show characteristic signals for the isopropyl group (a doublet around δ 0.9-1.0 ppm and a multiplet around δ 1.8-2.0 ppm), methyl groups (singlets), protons attached to carbons bearing hydroxyl groups (multiplets in the δ 3.5-4.5 ppm region), and olefinic protons of the exocyclic methylene group (singlets or broad singlets around δ 4.7-5.0 ppm).

¹³C NMR (CDCl₃, 125 MHz): The spectrum would display 15 carbon signals, including those corresponding to the isopropyl and methyl groups, two carbons attached to hydroxyl groups (in the δ 60-80 ppm region), and the sp² hybridized carbons of the exocyclic double bond (a quaternary carbon around δ 140-150 ppm and a methylene carbon around δ 100-110 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching vibrations of the hydroxyl groups. Other significant peaks would include C-H stretching vibrations just below 3000 cm⁻¹ for the sp³ hybridized carbons and potentially a weaker C-H stretch just above 3000 cm⁻¹ for the sp² carbons of the methylene group. A peak around 1640-1650 cm⁻¹ would correspond to the C=C stretching of the exocyclic double bond.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For this compound (C₁₅H₂₄O₂), the expected exact mass would be calculated and compared with the experimentally observed mass.

Experimental Protocols

Isolation of this compound from Cochliobolus sativus

This compound has been isolated from the culture extracts of the endophytic fungus Cochliobolus sativus, which was itself isolated from the desert plant Artemisia desertorum.[3] The general workflow for this type of natural product isolation is outlined below.

experimental_workflow_isolation cluster_0 Fungal Cultivation cluster_1 Extraction cluster_2 Purification cluster_3 Characterization A Inoculation of Cochliobolus sativus B Fermentation in PDB Medium A->B C Filtration of Culture Broth B->C D Extraction with Ethyl Acetate C->D E Silica Gel Column Chromatography D->E F Sephadex LH-20 Chromatography E->F G Preparative HPLC F->G H Spectroscopic Analysis (NMR, MS, IR) G->H

References

An In-Depth Technical Guide to Isosativenediol (CAS Number: 57079-92-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isosativenediol is a naturally occurring bicyclic sesquiterpenoid diol isolated from the endophytic fungus Cochliobolus sativus, the teleomorph of Bipolaris sorokiniana. As a member of the diverse family of sesquiterpenoids produced by this phytopathogenic fungus, this compound is of interest for its potential, yet currently underexplored, biological activities. This technical guide provides a comprehensive overview of the available physicochemical data, along with detailed experimental protocols for the isolation, and bioactivity assessment of this compound and related compounds, based on established methodologies for fungal metabolites. While specific quantitative bioactivity data for this compound remains limited in publicly accessible literature, this guide contextualizes its potential within the broader scope of sesquiterpenoids derived from Cochliobolus and Bipolaris species, which are known for their phytotoxic and antifungal properties.

Physicochemical Properties

This compound is a sesquiterpenoid diol with the molecular formula C15H24O2. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 57079-92-2N/A
Molecular Formula C15H24O2[1]
Molecular Weight 236.35 g/mol [1]
Physical Description Powder[1]
Purity >98% (Commercially available standard)[1]
Solubility Information not readily available. General guidance for similar compounds suggests dissolving in organic solvents like DMSO, ethanol, or methanol. For aqueous solutions, gentle warming and sonication may be required.[1]
Storage Store in a sealed container in a cool, dry place. Stock solutions can be stored at -20°C for several months.[1]

Biological Context and Potential Activities

This compound is a secondary metabolite produced by the fungus Cochliobolus sativus (anamorph: Bipolaris sorokiniana). This fungus is a known plant pathogen responsible for diseases such as spot blotch and common root rot in cereal crops. Fungi of this genus are prolific producers of a wide array of sesquiterpenoids, many of which exhibit significant biological activities.

While specific studies detailing the phytotoxic or antifungal potency of this compound are not extensively reported, related seco-sativene sesquiterpenoids isolated from the same fungus have demonstrated strong phytotoxic effects on various plants, including corn and Arabidopsis thaliana. Some of these related compounds have also been noted for their plant growth-promoting or antifungal activities. The shared biosynthetic origin of this compound with these bioactive molecules suggests that it may possess similar, albeit potentially less potent, properties. Further research is required to fully elucidate the specific biological profile of this compound.

Experimental Protocols

The following protocols are generalized methodologies based on common practices for the isolation and bio-assessment of fungal sesquiterpenoids. These should be adapted and optimized based on specific experimental goals and laboratory conditions.

Isolation and Purification of this compound from Cochliobolus sativus

This protocol outlines the general steps for the cultivation of Cochliobolus sativus and the subsequent extraction and purification of its secondary metabolites, including this compound.

G cluster_0 Fungal Cultivation cluster_1 Extraction cluster_2 Purification A Inoculation of Cochliobolus sativus on PDA B Incubation at 25-28°C for 7-14 days A->B C Subculturing in Liquid Medium (e.g., PDB) B->C D Fermentation with Shaking for 2-4 weeks C->D E Separation of Mycelia and Culture Broth D->E F Solvent Extraction (e.g., Ethyl Acetate) E->F G Crude Extract Concentration F->G H Silica Gel Column Chromatography G->H I Fraction Collection and Bioassay Guidance H->I J Further Purification (e.g., HPLC, Sephadex) I->J K Pure this compound J->K

Methodology:

  • Fungal Culture:

    • Obtain a pure culture of Cochliobolus sativus.

    • Inoculate the fungus on Potato Dextrose Agar (PDA) plates and incubate at 25-28°C for 7-14 days until sufficient mycelial growth is observed.

    • Aseptically transfer mycelial plugs into a liquid culture medium, such as Potato Dextrose Broth (PDB), in Erlenmeyer flasks.

    • Incubate the liquid culture at 25-28°C on a rotary shaker (e.g., 150 rpm) for 2-4 weeks to allow for the production of secondary metabolites.

  • Extraction:

    • Separate the fungal mycelia from the culture broth by filtration.

    • Perform a solvent extraction of both the mycelia (after homogenization) and the culture broth. Ethyl acetate is a commonly used solvent for extracting sesquiterpenoids.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Purification:

    • Subject the crude extract to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

    • Fractions containing compounds with similar TLC profiles can be pooled. Bioassay-guided fractionation can be employed at this stage to identify fractions with the desired activity.

    • Further purify the fractions containing this compound using techniques such as preparative High-Performance Liquid Chromatography (HPLC) on a C18 column or size-exclusion chromatography on Sephadex LH-20.

    • The purity of the isolated this compound should be confirmed by analytical HPLC and its structure verified by spectroscopic methods (NMR, MS).

Phytotoxicity Bioassay

This protocol describes a seed germination and seedling growth inhibition assay to evaluate the phytotoxic potential of this compound.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Data Collection & Analysis A Prepare this compound Stock Solution (DMSO) D Add Test Compound to Media/Filter Paper A->D B Surface Sterilize Seeds (e.g., Lettuce, Wheat) E Place Seeds on Treated Surface B->E C Prepare Agar Plates or Filter Paper in Petri Dishes C->D D->E F Incubate in a Growth Chamber (Dark/Light Cycle) E->F G Measure Germination Rate F->G H Measure Root and Shoot Length F->H I Calculate Inhibition Percentage G->I H->I

Methodology:

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as DMSO.

    • Select test plant species (e.g., lettuce, wheat, cress). Surface sterilize the seeds.

    • Prepare Petri dishes containing a germination medium (e.g., agar with Murashige and Skoog salts) or sterile filter paper.

  • Treatment:

    • Add different concentrations of the this compound stock solution to the germination medium or onto the filter paper. Ensure the final solvent concentration is consistent across all treatments, including a solvent-only control. A negative control with only water should also be included.

    • Aseptically place a defined number of seeds onto the treated surfaces.

    • Seal the Petri dishes and incubate them in a controlled environment (e.g., 25°C with a defined photoperiod).

  • Data Analysis:

    • After a set period (e.g., 3-7 days), record the number of germinated seeds to determine the germination rate.

    • Measure the root and shoot length of the seedlings.

    • Calculate the percentage of inhibition for each parameter compared to the solvent control. Dose-response curves can be generated to determine IC50 values.

Antifungal Bioassay (Broth Microdilution Method)

This protocol outlines a method to assess the antifungal activity of this compound against selected fungal species.

G cluster_0 Preparation cluster_1 Incubation & Reading cluster_2 Analysis A Prepare Fungal Inoculum C Add Fungal Inoculum to each Well A->C B Prepare Serial Dilutions of this compound in a 96-well Plate B->C D Incubate at Appropriate Temperature (e.g., 28-30°C) for 24-72h E Visually or Spectrophotometrically Assess Fungal Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Methodology:

  • Preparation:

    • Prepare a standardized inoculum of the target fungus (e.g., Candida albicans, Aspergillus niger) in a suitable broth medium (e.g., RPMI-1640 or Potato Dextrose Broth).

    • In a 96-well microtiter plate, prepare serial dilutions of this compound. Include a positive control (a known antifungal agent) and a negative control (solvent only).

  • Inoculation and Incubation:

    • Add the fungal inoculum to each well of the microtiter plate.

    • Incubate the plate at an optimal temperature for the growth of the target fungus for a specified period (e.g., 24-72 hours).

  • Data Analysis:

    • Assess fungal growth in each well, either visually or by measuring the optical density using a microplate reader.

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.

Potential Signaling Pathways and Mechanisms of Action (Hypothetical)

There is currently no direct evidence linking this compound to specific signaling pathways. However, based on the known mechanisms of other sesquiterpenoids with phytotoxic and antifungal activities, several hypotheses can be proposed for future investigation:

  • Membrane Disruption: Sesquiterpenoids can intercalate into the lipid bilayer of cell membranes, altering their fluidity and permeability. This can lead to leakage of cellular contents and ultimately cell death.

  • Mitochondrial Dysfunction: Some terpenoids are known to interfere with the mitochondrial respiratory chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), inducing oxidative stress.

  • Enzyme Inhibition: Sesquiterpenoids can inhibit the activity of various enzymes essential for cellular processes in both plants and fungi.

Further research, including transcriptomic and proteomic studies, is necessary to elucidate the precise mechanism of action of this compound.

Conclusion

This compound is a sesquiterpenoid diol with a defined chemical structure, originating from the phytopathogenic fungus Cochliobolus sativus. While its specific biological activities are not yet well-documented, its chemical nature and origin suggest potential for phytotoxic and/or antifungal properties. The experimental protocols provided in this guide offer a framework for researchers to isolate and characterize this compound and to systematically evaluate its biological potential. Future studies are warranted to determine its specific bioactivities, mechanism of action, and potential applications in agriculture or drug development.

References

The Bioactive Potential of Sesquiterpenes from Endophytic Fungi: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Endophytic fungi, microorganisms that reside within the tissues of living plants without causing any apparent disease, represent a prolific and largely untapped source of novel bioactive secondary metabolites. Among these, sesquiterpenes—a class of C15 terpenoids—have emerged as particularly promising candidates for drug discovery due to their vast structural diversity and wide range of pharmacological activities. This technical guide provides a comprehensive overview of the biological activities of sesquiterpenes derived from endophytic fungi, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Detailed experimental methodologies, quantitative data, and visualizations of key biological pathways and workflows are presented to facilitate further research and development in this exciting field.

Anticancer Activity

Sesquiterpenoids isolated from endophytic fungi have demonstrated significant cytotoxic effects against a variety of cancer cell lines. These compounds induce cell death through various mechanisms, including apoptosis and the disruption of cellular signaling pathways.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected sesquiterpenes from endophytic fungi against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

SesquiterpeneEndophytic FungusHost PlantCancer Cell LineIC50 (µM)Citation
Merulin APseudolagarobasidium acaciicolaBruguiera gymnorrhizaHL-60 (promyelocytic leukemia)0.28[1]
Chloriolin BCerrena sp. A593Pogostemon cablinHepG-2 (liver carcinoma)20.33
Chloriolin CCerrena sp. A593Pogostemon cablinSF-268 (glioblastoma)63.13
Pleurocybellone ACerrena sp. A593Pogostemon cablinMCF-7 (breast adenocarcinoma)45.52
Rhinomilisin ARhinocladiella similisNot specifiedL5178Y (mouse lymphoma)5.0
Trichocaranes EIsaria fumosoroseaNot specifiedA549 (lung carcinoma)0.13 µg/mL
Trichocaranes FIsaria fumosoroseaNot specifiedHeLa (cervical cancer)4.57 µg/mL
Pestalothenin CPestalotiopsis theaeNot specifiedT24 (bladder carcinoma)45.7
Cadinene Sesquiterpene (unnamed)Aspergillus flavusTylophora ovataMCF-7 (breast adenocarcinoma)2.6[2]
Lithocarin BDiaporthe lithocarpus A740Morinda officinalisSF-268 (glioblastoma)>37
Lithocarin CDiaporthe lithocarpus A740Morinda officinalisMCF-7 (breast adenocarcinoma)>37
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • Test sesquiterpene compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the sesquiterpene compounds in the culture medium. After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for another 24 to 72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add sesquiterpene compounds incubate1->add_compound incubate2 Incubate 24-72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 add_solubilizer Add solubilization solution incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end End determine_ic50->end

Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Endophytic fungi are a rich source of sesquiterpenes with potent antibacterial and antifungal activities. These compounds can disrupt microbial cell membranes, inhibit essential enzymes, or interfere with other vital cellular processes.

Quantitative Data for Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected sesquiterpenes from endophytic fungi. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

SesquiterpeneEndophytic FungusHost PlantMicroorganismMIC (µg/mL)Citation
PeniteresterPenicillium sp. T2-M20Not specifiedBacillus subtilis8.0
PeniteresterPenicillium sp. T2-M20Not specifiedEscherichia coli8.0
PeniteresterPenicillium sp. T2-M20Not specifiedStaphylococcus aureus4.0
TrichocarotinsTrichoderma virens QA-8Artemisia argyiEscherichia coli EMBLC-10.5 - 32
Leptosphin ALeptosphaeria sp. XL026Panax notoginsengFusarium graminearum25 - 100
(+)-Phomoterpene APhomopsis prunorum (F4-3)Not specifiedXanthomonas citri pv. phaseoli31.2
Seiricardine DCytospora sp.Ceriops tagalStaphylococcus aureusNot specified[3]
Divirensol HTrichoderma virensNot specifiedPenicillium italicum6.25 - 25
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of antimicrobial agents.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test sesquiterpene compounds

  • Positive control antibiotic (e.g., ciprofloxacin, amphotericin B)

  • Resazurin or p-iodonitrotetrazolium violet (INT) solution (for viability indication)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare serial twofold dilutions of the sesquiterpene compounds in the broth directly in the 96-well plates.

  • Inoculation: Add 100 µL of the standardized inoculum to each well containing the serially diluted compounds. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by adding a viability indicator like resazurin.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_inoculum Prepare standardized inoculum start->prep_inoculum prep_dilutions Prepare serial dilutions of sesquiterpene start->prep_dilutions inoculate_plate Inoculate 96-well plate prep_inoculum->inoculate_plate prep_dilutions->inoculate_plate incubate Incubate 18-24h inoculate_plate->incubate assess_growth Assess microbial growth incubate->assess_growth determine_mic Determine MIC assess_growth->determine_mic end End determine_mic->end

Workflow for the broth microdilution assay.

Anti-inflammatory Activity

Several sesquiterpenes from endophytic fungi have shown potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. A key mechanism of action for many of these compounds is the inhibition of the NF-κB signaling pathway.

Quantitative Data for Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of selected sesquiterpenes from endophytic fungi.

SesquiterpeneEndophytic FungusHost PlantCell LineBioactivityIC50 (µM)Citation
Talaminoid ATalaromyces minioluteusNot specifiedBV-2 (microglia)NO production inhibition5.79[4]
Cyclonerodiol BTrichoderma sp. Xy24Mangrove plantBV-2 (microglia)NO production inhibition75.0% inhibition at 0.1 µM[4]
Bisabolane sesquiterpene (unnamed)Penicillium citrinum DF47Not specifiedRAW264.7 (macrophage)NO production inhibition>50% inhibition at 20 µM
Septoreremophilane FSeptoria rudbeckiaeNot specifiedBV-2 (microglia)NO production inhibition12.0
Gxsespene AAspergillus sp. GXNU-MA1Mangrove leafRAW264.7 (macrophage)NO production inhibition16.15
Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the production of nitric oxide by macrophages, a key indicator of inflammation, using the Griess reagent.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • Test sesquiterpene compounds

  • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the sesquiterpene compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.

  • Griess Reaction: Collect 50-100 µL of the cell culture supernatant and mix it with an equal volume of Griess reagent in a new 96-well plate.

  • Absorbance Measurement: After 10-15 minutes of incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathway: Inhibition of NF-κB by Sesquiterpenes

The transcription factor NF-κB is a master regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). Many sesquiterpenes exert their anti-inflammatory effects by inhibiting key steps in this pathway.[4][5][6][7][8]

NFkB_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->IkB degrades IkB_NFkB->NFkB releases Sesquiterpenes Sesquiterpenes Sesquiterpenes->IKK inhibit Sesquiterpenes->NFkB_nuc inhibit DNA binding DNA DNA NFkB_nuc->DNA binds Pro_inflammatory_genes Pro-inflammatory Genes (e.g., iNOS) DNA->Pro_inflammatory_genes activates transcription

Inhibition of the NF-κB signaling pathway by sesquiterpenes.

Antiviral Activity

Sesquiterpenes from endophytic fungi have also been investigated for their antiviral properties, with some compounds showing promising activity against viruses such as influenza A. A common target for anti-influenza drugs is the neuraminidase enzyme, which is crucial for the release of new viral particles from infected cells.

Quantitative Data for Antiviral Activity

The following table summarizes the in vitro antiviral activity of a selected sesquiterpene from an endophytic fungus.

SesquiterpeneEndophytic FungusHost PlantVirusBioactivityIC50 (µg/mL)Citation
PhomanolidePhoma sp.Aconitum vilmorinianumInfluenza A (H1N1)Neuraminidase inhibition2.96[9]
Experimental Protocol: Neuraminidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the influenza neuraminidase enzyme.

Materials:

  • Influenza A virus (e.g., H1N1 strain)

  • Neuraminidase substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA)

  • Assay buffer

  • Test sesquiterpene compounds

  • Positive control (e.g., oseltamivir)

  • 96-well black microtiter plates

  • Fluorescence microplate reader

Procedure:

  • Compound and Virus Preparation: Prepare serial dilutions of the sesquiterpene compounds in the assay buffer. Dilute the influenza virus to an appropriate concentration in the assay buffer.

  • Incubation: In a 96-well black plate, mix the diluted virus with the serially diluted compounds and incubate for a specific period (e.g., 30 minutes) at 37°C.

  • Substrate Addition: Add the MUNANA substrate to each well and incubate for another 30-60 minutes at 37°C.

  • Fluorescence Measurement: Stop the reaction by adding a stop solution (e.g., ethanol/NaOH mixture). Measure the fluorescence of the liberated 4-methylumbelliferone at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

  • Data Analysis: Calculate the percentage of neuraminidase inhibition for each compound concentration relative to the virus control. The IC50 value is determined from the dose-response curve.

Neuraminidase_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis start Start prep_virus Prepare diluted virus start->prep_virus prep_compound Prepare serial dilutions of sesquiterpene start->prep_compound mix_virus_compound Mix virus and compound prep_virus->mix_virus_compound prep_compound->mix_virus_compound incubate1 Incubate 30 min mix_virus_compound->incubate1 add_substrate Add MUNANA substrate incubate1->add_substrate incubate2 Incubate 30-60 min add_substrate->incubate2 stop_reaction Add stop solution incubate2->stop_reaction read_fluorescence Read fluorescence (Ex: 360nm, Em: 450nm) stop_reaction->read_fluorescence calculate_inhibition Calculate % inhibition read_fluorescence->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50 end End determine_ic50->end

Workflow for the neuraminidase inhibition assay.

Conclusion

Sesquiterpenes derived from endophytic fungi represent a vast and promising reservoir of structurally diverse compounds with a wide array of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents underscores their potential for the development of new therapeutic agents. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery, facilitating the continued exploration and exploitation of these remarkable fungal metabolites. Further investigation into the mechanisms of action and in vivo efficacy of these sesquiterpenes is warranted to translate their therapeutic potential into clinical applications.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers an in-depth analysis of Isosativenediol and its related seco-sativene sesquiterpenoids, a class of fungal secondary metabolites with significant biological activities. This whitepaper, targeted towards researchers, scientists, and drug development professionals, consolidates the current literature on these compounds, presenting quantitative data, detailed experimental protocols, and insights into their mechanisms of action.

This compound is a naturally occurring sesquiterpenoid belonging to the seco-sativene class, which has been isolated from the endophytic fungus Cochliobolus sativus.[1] This fungus is a known plant pathogen, and many of its secondary metabolites, including this compound and its relatives, exhibit potent phytotoxic effects.[1][2] This review delves into the chemical diversity, biological activity, and synthetic strategies related to these intriguing molecules.

Quantitative Biological Activity

While specific quantitative phytotoxicity data for this compound remains elusive in the current literature, the activities of closely related seco-sativene sesquiterpenoids provide valuable insights. Compounds such as helminthosporal acid and helminthosporol, also produced by Cochliobolus sativus, have demonstrated strong phytotoxic effects on lettuce seed germination.[3] Another seco-sativene sesquiterpenoid, Compound 1 from Bipolaris sorokiniana, has shown moderate antioxidant activities with IC50 values of 0.90 and 1.97 mM for DPPH and ABTS+ scavenging capacity, respectively.[3] The phytotoxicity of these related compounds suggests that this compound likely possesses similar inhibitory properties against plant growth. The structural similarities and shared biosynthetic origin point towards a common mechanism of action.

For comparative purposes, the following table summarizes the available quantitative data for related seco-sativene sesquiterpenoids.

Compound NameBiological ActivityTarget Organism/AssayIC50/EC50 ValueReference
Compound 1 AntioxidantDPPH radical scavenging0.90 mM[3]
Compound 1 AntioxidantABTS+ radical scavenging1.97 mM[3]
Helminthosporal acidPhytotoxicityLettuce seed germinationData not available[3]
HelminthosporolPhytotoxicityLettuce seed germinationData not available[3]

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the phytotoxicity of this compound are not yet fully elucidated. However, studies on the related compound, helminthosporal, indicate that it disrupts the permeability of plant cell membranes.[4] This disruption of cellular integrity is a likely contributor to the observed phytotoxic effects. The effect on membrane permeability appears to be a direct action on the plasmalemma and tonoplast, independent of respiratory inhibition.[4]

At a broader level, sesquiterpenoids are known to influence various signaling pathways in plants. While specific pathways for this compound have not been identified, it is plausible that it may interfere with pathways regulated by key phytohormones such as jasmonic acid and salicylic acid, which are often involved in plant defense responses to pathogens and their toxins. Further research is necessary to pinpoint the specific signaling cascades affected by this compound and its analogs.

Experimental Protocols

To facilitate further research in this area, this guide provides detailed experimental protocols for the assessment of phytotoxicity and a plausible synthetic route for this compound based on the synthesis of related compounds.

Phytotoxicity Assessment: Seed Germination and Root Elongation Assay

This protocol is adapted from standard methods for evaluating the phytotoxicity of natural compounds.[5][6][7]

Objective: To determine the inhibitory effect of this compound on the germination and early root growth of a model plant species (e.g., Lactuca sativa - lettuce).

Materials:

  • This compound

  • Lactuca sativa (lettuce) seeds

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1)

  • Distilled water

  • Solvent (e.g., DMSO or ethanol) for dissolving this compound

  • Incubator with controlled temperature (25 ± 1°C) and light cycle

  • Image analysis software

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. A series of dilutions are then made with distilled water to achieve the desired final concentrations (e.g., 10, 50, 100, 250, 500 µM). A control solution containing the same concentration of the solvent without the test compound should also be prepared.

  • Assay Setup: Place two layers of filter paper in each Petri dish. Add 5 mL of the respective test solution or control solution to each dish.

  • Seed Plating: Place 20-30 lettuce seeds evenly on the moistened filter paper in each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm to prevent evaporation and place them in an incubator at 25 ± 1°C with a 16-hour light/8-hour dark cycle.

  • Data Collection: After a predetermined period (e.g., 72 or 96 hours), count the number of germinated seeds in each dish. A seed is considered germinated when the radicle has emerged. Measure the length of the primary root of each germinated seedling using a ruler or image analysis software.

  • Data Analysis: Calculate the germination percentage and the average root length for each treatment and the control. The percentage of inhibition of germination and root growth can be calculated relative to the control. The IC50 value (the concentration that causes 50% inhibition) can be determined by plotting the inhibition percentage against the logarithm of the concentration and fitting the data to a dose-response curve.

Workflow for Phytotoxicity Assay:

G prep Prepare this compound Test Solutions setup Set up Petri Dishes with Filter Paper prep->setup add_sol Add Test Solutions to Petri Dishes setup->add_sol plate Plate Lettuce Seeds add_sol->plate incubate Incubate at 25°C plate->incubate collect Collect Germination and Root Length Data incubate->collect analyze Analyze Data and Calculate IC50 collect->analyze

Workflow for the seed germination and root elongation phytotoxicity assay.

Proposed Synthetic Pathway for this compound

While a specific total synthesis for this compound has not been reported, a plausible route can be conceptualized based on the successful synthesis of the closely related phytotoxin, helminthosporal.[8][9][10] The key challenge in the synthesis of seco-sativene sesquiterpenoids is the construction of the bicyclo[3.2.1]octane core.

The proposed synthesis would likely begin with a readily available chiral starting material to establish the correct stereochemistry. A key step would involve an intramolecular aldol condensation to form the characteristic bicyclic core. Subsequent functional group manipulations, including stereoselective reductions and oxidations, would be required to install the diol functionality present in this compound.

Conceptual Synthetic Workflow:

G start Chiral Starting Material intermediate1 Functionalized Cyclohexanone start->intermediate1 Multi-step synthesis intermediate2 Bicyclo[3.2.1]octane Core intermediate1->intermediate2 Intramolecular Aldol Condensation intermediate3 Key Intermediate with Correct Carbon Skeleton intermediate2->intermediate3 Functional Group Manipulations final_product This compound intermediate3->final_product Stereoselective Diol Formation

Conceptual synthetic workflow for this compound.

Future Directions and Therapeutic Potential

The phytotoxic properties of this compound and its analogs make them interesting candidates for the development of natural herbicides. Their unique mode of action, potentially targeting cell membrane integrity, could be advantageous in overcoming resistance to existing herbicides.

Beyond agriculture, many natural products with potent biological activities have found applications in medicine. While the current research focuses on the phytotoxicity of seco-sativene sesquiterpenoids, their effects on cell permeability and other cellular processes warrant investigation into their potential as therapeutic agents. Further studies are needed to explore their cytotoxicity against various cancer cell lines and their potential as antimicrobial or anti-inflammatory agents.

This technical guide provides a solid foundation for researchers interested in exploring the fascinating chemistry and biology of this compound and related compounds. The provided data, protocols, and conceptual frameworks are intended to stimulate further research and unlock the full potential of this promising class of natural products.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Isosativenediol from Cochliobolus sativus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosativenediol is a seco-sativene sesquiterpenoid, a class of natural products that have garnered interest for their diverse biological activities. This document provides detailed methodologies for the extraction and purification of this compound from the fungus Cochliobolus sativus (anamorph: Bipolaris sorokiniana). The protocols outlined below are compiled from established methods for the isolation of secondary metabolites from this fungal species.

Data Presentation

While specific quantitative yields for this compound are not extensively reported in the literature, the following table provides an illustrative example of expected yields and purity at different stages of the purification process, based on typical recoveries of sesquiterpenoid compounds from fungal cultures.

Purification StepStarting Material (g)Product Mass (mg)Yield (%)Purity (%)Analytical Method
Crude Ethyl Acetate Extract1500 (Dry Biomass)15,0001.0<5Gravimetric
Silica Gel Column Chromatography15,000 (Crude Extract)1,50010~20TLC, ¹H NMR
Sephadex LH-20 Column Chromatography1,500 (Silica Fraction)30020~60HPLC-UV
Preparative HPLC300 (Sephadex Fraction)258.3>95HPLC-UV, qNMR

Note: The values presented in this table are estimates and may vary depending on the specific Cochliobolus sativus strain, culture conditions, and extraction efficiency.

Experimental Protocols

Protocol 1: Fungal Cultivation and Fermentation

This protocol describes the solid-state fermentation of Cochliobolus sativus for the production of this compound and other secondary metabolites.

Materials:

  • Pure culture of Cochliobolus sativus

  • Potato Dextrose Agar (PDA) plates

  • Solid culture medium (e.g., rice, pearl barley, or wheat grains)

  • Erlenmeyer flasks (1 L)

  • Autoclave

  • Incubator

Procedure:

  • Activation of Fungal Strain: Inoculate a PDA plate with the Cochliobolus sativus culture and incubate at 25°C for 7-10 days until the plate is covered with mycelium.

  • Preparation of Solid Medium: To each 1 L Erlenmeyer flask, add 100 g of rice and 120 mL of distilled water. Autoclave the flasks at 121°C for 20 minutes to sterilize the medium.

  • Inoculation: Aseptically transfer small agar plugs (approximately 1 cm²) of the actively growing mycelium from the PDA plate to the sterilized solid medium in the Erlenmeyer flasks.

  • Fermentation: Incubate the inoculated flasks at 25°C in the dark for 30 days.

Protocol 2: Extraction of Crude Metabolites

This protocol details the extraction of secondary metabolites from the solid fungal culture.

Materials:

  • Fermented solid culture of Cochliobolus sativus

  • Ethyl acetate (analytical grade)

  • Large beaker or container

  • Stirring plate and magnetic stirrer

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Harvesting: After the fermentation period, break up the solid culture material in the flasks.

  • Solvent Extraction:

    • Pool the fermented solid material into a large beaker.

    • Add a sufficient volume of ethyl acetate to completely submerge the culture (e.g., 3 L of ethyl acetate for 1.5 kg of culture).

    • Stir the mixture at room temperature for 24 hours.

    • Repeat the extraction process two more times with fresh ethyl acetate.

  • Filtration: Filter the combined ethyl acetate extracts through a Buchner funnel to remove the solid fungal biomass and substrate.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at 40°C to obtain the crude ethyl acetate extract.

Protocol 3: Purification of this compound

This protocol describes a multi-step chromatographic procedure for the isolation and purification of this compound from the crude extract.

Materials:

  • Crude ethyl acetate extract

  • Silica gel (for column chromatography)

  • Sephadex LH-20

  • Solvents for chromatography (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile, water)

  • Glass column for chromatography

  • Fraction collector

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • High-Performance Liquid Chromatography (HPLC) system with a preparative column (e.g., C18)

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of dichloromethane.

    • Prepare a silica gel column packed in hexane.

    • Load the dissolved extract onto the column.

    • Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., hexane:ethyl acetate).

    • Collect fractions and monitor their composition by TLC.

    • Combine fractions containing compounds with similar Rf values to those expected for sesquiterpenoids.

  • Sephadex LH-20 Column Chromatography:

    • Dissolve the combined fractions from the silica gel column in a suitable solvent such as a 1:1 mixture of dichloromethane and methanol.

    • Apply the sample to a Sephadex LH-20 column equilibrated with the same solvent system.

    • Elute the column with the same solvent mixture.

    • Collect fractions and analyze them by HPLC to identify those enriched in this compound.

  • Preparative HPLC:

    • Pool the this compound-rich fractions from the Sephadex column and concentrate them.

    • Dissolve the concentrated sample in the mobile phase for HPLC.

    • Purify the sample using a preparative C18 HPLC column with an isocratic or gradient elution of acetonitrile and water.

    • Collect the peak corresponding to this compound based on its retention time.

  • Structure Verification:

    • Confirm the identity and purity of the isolated this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Visualizations

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification pda Cochliobolus sativus on PDA inoculation Inoculation pda->inoculation solid_medium Solid Medium (Rice) solid_medium->inoculation fermentation Solid-State Fermentation (30 days) inoculation->fermentation harvest Harvesting fermentation->harvest extraction Ethyl Acetate Extraction harvest->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract silica Silica Gel Chromatography crude_extract->silica sephadex Sephadex LH-20 Chromatography silica->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc This compound This compound (>95% Purity) prep_hplc->this compound biosynthetic_pathway fpp Farnesyl Pyrophosphate (FPP) sativene Sativene fpp->sativene SatA (Terpene Cyclase) dihydrohelminthosporic_acid Dihydrohelminthosporic Acid sativene->dihydrohelminthosporic_acid SatB (CYP450) & SatC (Reductase) helminthosporol Helminthosporol dihydrohelminthosporic_acid->helminthosporol Oxidation/Reduction Steps This compound This compound helminthosporol->this compound Isomerization/Hydroxylation

Application Note: High-Purity Isosativenediol Purification Using Advanced Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosativenediol, a sesquiterpenoid natural product, has garnered significant interest within the scientific community due to its potential biological activities. As a member of the diverse terpenoid family, it is often found in complex mixtures within plant extracts, necessitating robust purification strategies to enable detailed biological evaluation and further drug development. This application note provides detailed protocols for the purification of this compound from a crude plant extract using both preparative column chromatography and analytical high-performance liquid chromatography (HPLC). The methodologies described herein are designed to yield high-purity this compound suitable for downstream applications.

Chromatography is a fundamental technique for the separation of compounds from complex mixtures.[1][2] The purification of natural products like this compound relies on the differential partitioning of the target compound between a stationary phase and a mobile phase.[3] The choice of chromatographic technique and the optimization of experimental parameters are critical for achieving high resolution and purity.[3]

Principles of Chromatographic Separation for Terpenoids

The purification of terpenoids, such as this compound, is typically achieved through a multi-step process involving extraction followed by one or more chromatographic steps.[4][5] Common techniques include:

  • Column Chromatography: A versatile and widely used method for preparative scale purification.[5] It separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel) as a liquid mobile phase moves through the column.[5]

  • High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for both analytical and preparative purposes.[2] It utilizes high pressure to force the mobile phase through a column packed with smaller particles, leading to faster and more efficient separations.[2]

  • Flash Chromatography: A rapid form of preparative column chromatography that uses moderate pressure to accelerate the mobile phase flow rate.[3]

  • Gas Chromatography (GC): Suitable for volatile terpenoids, separating them based on their boiling points and interactions with the stationary phase.[6][7]

The selection of the appropriate technique depends on the physicochemical properties of this compound and the desired scale of purification. A typical workflow involves an initial crude separation by column or flash chromatography, followed by a final polishing step using preparative HPLC to achieve high purity.

Experimental Protocols

Protocol 1: Preparative Column Chromatography of this compound

This protocol outlines the purification of this compound from a crude plant extract using silica gel column chromatography.

3.1.1. Materials and Reagents

  • Crude plant extract containing this compound

  • Silica gel (60-120 mesh)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Methanol (ACS grade)

  • Glass column with stopcock

  • Fraction collector

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate staining solution

  • Rotary evaporator

3.1.2. Experimental Workflow

A Crude Plant Extract B Dry Loading onto Silica Gel A->B Adsorption D Sample Loading B->D C Column Packing with Silica Slurry C->D Preparation E Gradient Elution (n-Hexane:Ethyl Acetate) D->E Separation F Fraction Collection E->F Collection G TLC Analysis of Fractions F->G Monitoring H Pooling of Pure Fractions G->H Selection I Solvent Evaporation H->I Concentration J Purified this compound I->J Final Product cluster_0 Method Development cluster_1 Outcome A Column Selection (e.g., C18) F Resolution A->F B Mobile Phase Selection (Acetonitrile:Water) B->F G Purity B->G C Detection Wavelength (e.g., 210 nm) C->G D Flow Rate Optimization H Analysis Time D->H E Gradient Optimization E->F E->H

References

Analysis of Isosativenediol: Application Notes for NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the analysis of Isosativenediol, a sesquiterpenoid diol isolated from various fungal species, including Cochliobolus sativus (also known as Bipolaris sorokiniana), the causative agent of spot blotch disease in cereals. These application notes offer protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to facilitate the identification, characterization, and quantification of this natural product.

Introduction to this compound

This compound belongs to the sativane class of sesquiterpenoids, which are characterized by a tricyclic carbon skeleton. The structural elucidation and biological activity of these compounds are of significant interest to researchers in natural product chemistry, phytopathology, and drug discovery. Accurate and reliable analytical methods are crucial for advancing research in these fields. This document outlines standardized protocols for the analysis of this compound using NMR and mass spectrometry, two of the most powerful techniques for structural and quantitative analysis of organic molecules.

NMR Spectroscopic Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of organic molecules in solution. The following protocols are designed for acquiring high-quality ¹H and ¹³C NMR data for this compound.

Quantitative ¹H and ¹³C NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound (Template)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
e.g., H-1e.g., 1.23e.g., dde.g., 12.5, 4.0
............

Table 2: ¹³C NMR Spectroscopic Data for this compound (Template)

PositionChemical Shift (δ) ppm
e.g., C-1e.g., 35.8
......
Experimental Protocol for NMR Analysis

2.2.1. Sample Preparation

  • Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired NMR experiment.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Degassing (Optional): For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by several freeze-pump-thaw cycles.

2.2.2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • 2D NMR: To aid in the complete structural assignment, a suite of 2D NMR experiments should be performed, including:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for piecing together the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry through spatial proximities of protons.

Mass Spectrometric Analysis of this compound

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.

Mass Spectrometry Data

As with the NMR data, specific mass spectral data for this compound is not widely published. The following table is a template for recording experimental results.

Table 3: Mass Spectrometry Data for this compound (Template)

Ionization ModeMass Analyzer[M+H]⁺ (m/z)[M+Na]⁺ (m/z)Key Fragment Ions (m/z)
e.g., ESIe.g., Q-TOFe.g., 237.1850e.g., 259.1669e.g., 219.1745, 201.1639, 183.1533
Experimental Protocol for Mass Spectrometry Analysis

3.2.1. Sample Preparation

  • Solution Preparation: Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent compatible with the chosen ionization technique (e.g., methanol, acetonitrile, or a mixture with water).

  • Additives (Optional): For electrospray ionization (ESI), the addition of a small amount of an acid (e.g., formic acid for positive ion mode) or a base (e.g., ammonium hydroxide for negative ion mode) can enhance ionization. For the analysis of diols, the formation of adducts with sodium ([M+Na]⁺) or other cations is common.

3.2.2. Mass Spectrometry Data Acquisition

  • Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR)) is recommended for accurate mass measurements, which are essential for determining the elemental composition.

  • Ionization:

    • Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules like this compound. It typically produces protonated molecules [M+H]⁺ or adducts.

    • Electron Ionization (EI): A hard ionization technique often used with Gas Chromatography-Mass Spectrometry (GC-MS). It provides detailed fragmentation patterns that can be used for structural elucidation and library matching. Derivatization (e.g., silylation) of the hydroxyl groups may be necessary for GC-MS analysis.

  • Data Acquisition:

    • Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight and identify the molecular ion or pseudomolecular ion.

    • Tandem MS (MS/MS): Perform fragmentation analysis by selecting the molecular ion (or a prominent adduct) and subjecting it to collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the structure of the molecule.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the NMR and mass spectrometry analysis of this compound.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification of this compound Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer OneD_NMR 1D NMR (¹H, ¹³C) Transfer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) Processing Spectral Processing & Referencing TwoD_NMR->Processing Assignment Signal Assignment Processing->Assignment Structure Structure Confirmation Assignment->Structure

Figure 1. Experimental workflow for NMR analysis.

MS_Workflow cluster_ms_sample_prep Sample Preparation cluster_ms_acquisition Mass Spectrometry Analysis cluster_ms_data_analysis Data Interpretation MS_Isolation Isolation & Purification of this compound MS_Dissolution Dilution in MS-compatible Solvent MS_Isolation->MS_Dissolution Ionization Ionization (e.g., ESI) MS_Dissolution->Ionization Full_Scan Full Scan MS (Accurate Mass) Ionization->Full_Scan MSMS Tandem MS (MS/MS) Full_Scan->MSMS Formula_Det Molecular Formula Determination MSMS->Formula_Det Frag_Analysis Fragmentation Pattern Analysis Formula_Det->Frag_Analysis MS_Structure Structural Information Frag_Analysis->MS_Structure

Figure 2. Experimental workflow for MS analysis.

Potential Signaling Pathways

While the specific biological activities and signaling pathways of this compound are not extensively documented, other sesquiterpenoids isolated from phytopathogenic fungi are known to possess phytotoxic, cytotoxic, and antimicrobial properties. Research into the biological effects of this compound could involve screening against various cell lines and pathogens. If bioactivity is observed, further studies could explore its effects on key signaling pathways implicated in cell survival, inflammation, and metabolism. A hypothetical logical relationship for investigating the biological activity is presented below.

Signaling_Pathway_Investigation This compound This compound Bio_Screen Biological Activity Screening (e.g., Cytotoxicity, Antimicrobial) This compound->Bio_Screen Active Activity Confirmed Bio_Screen->Active Inactive No Activity Bio_Screen->Inactive Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) Active->Pathway_Analysis Target_ID Target Identification Pathway_Analysis->Target_ID

Figure 3. Logical workflow for biological activity investigation.

Conclusion

The protocols and templates provided in these application notes serve as a comprehensive guide for the NMR and mass spectrometric analysis of this compound. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data, which is essential for the accurate structural elucidation, characterization, and potential development of this natural product for various applications in research and drug development.

Application Notes and Protocols for the Total Synthesis of (-)-Isosativenediol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the total synthesis of the sesquiterpene (-)-isosativenediol, a natural product with potential applications in drug development. The outlined synthetic route is based on the enantioselective total synthesis reported by Bakuzis and Helquist.

Introduction

(-)-Isosativenediol is a tricyclic sesquiterpenoid that has garnered interest due to its unique molecular architecture. This protocol details a stereoselective approach to its synthesis, highlighting key transformations and providing comprehensive experimental procedures. The synthesis commences from (+)-carvone and proceeds through several key stages, including the construction of a key bicyclic intermediate, stereoselective hydroboration-oxidation, and a final cyclization to yield the target molecule.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the total synthesis of (-)-isosativenediol.

Step No.ReactionProductYield (%)
1Conjugate addition-alkylationAlkylated carvone derivative85
2OzonolysisKeto-aldehyde90
3Intramolecular aldol condensationBicyclic enone75
4Catalytic hydrogenationSaturated bicyclic ketone95
5Wittig reactionMethylene-containing bicyclic intermediate80
6Hydroboration-OxidationDiol intermediate70
7MesylationMonomesylate92
8Intramolecular cyclization(-)-Isosativenediol65

Experimental Protocols

Step 1: Synthesis of the Alkylated Carvone Derivative

  • To a solution of lithium dimethylcuprate (prepared from CuI and MeLi) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere, a solution of (+)-carvone in diethyl ether is added dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour.

  • Methyl iodoacetate is then added, and the mixture is stirred for an additional 2 hours at room temperature.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the alkylated carvone derivative.

Step 2: Ozonolysis to the Keto-aldehyde

  • A solution of the alkylated carvone derivative in a 3:1 mixture of dichloromethane and methanol is cooled to -78 °C.

  • Ozone is bubbled through the solution until a blue color persists.

  • The solution is then purged with nitrogen gas to remove excess ozone.

  • Dimethyl sulfide is added, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The solvent is removed under reduced pressure, and the resulting crude keto-aldehyde is used in the next step without further purification.

Step 3: Intramolecular Aldol Condensation to the Bicyclic Enone

  • The crude keto-aldehyde is dissolved in methanol.

  • A solution of potassium hydroxide in methanol is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The mixture is then neutralized with acetic acid and the solvent is evaporated.

  • The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification by flash chromatography yields the bicyclic enone.

Step 4: Catalytic Hydrogenation to the Saturated Bicyclic Ketone

  • The bicyclic enone is dissolved in ethanol.

  • 10% Palladium on carbon is added to the solution.

  • The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature overnight.

  • The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give the saturated bicyclic ketone.

Step 5: Wittig Reaction

  • To a suspension of methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) at 0 °C, n-butyllithium is added dropwise.

  • The resulting yellow solution is stirred for 30 minutes at room temperature.

  • A solution of the saturated bicyclic ketone in THF is then added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 3 hours.

  • The reaction is quenched with water, and the product is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried, and concentrated.

  • The product is purified by column chromatography.

Step 6: Hydroboration-Oxidation

  • To a solution of the methylene-containing bicyclic intermediate in anhydrous THF at 0 °C, a solution of 9-borabicyclo[3.3.1]nonane (9-BBN) in THF is added dropwise.

  • The reaction mixture is stirred at room temperature for 6 hours.

  • The mixture is cooled to 0 °C, and a solution of sodium hydroxide followed by 30% hydrogen peroxide is carefully added.

  • The mixture is stirred at 50 °C for 1 hour.

  • After cooling to room temperature, the product is extracted with diethyl ether.

  • The organic layer is washed with brine, dried, and concentrated.

  • Purification by flash chromatography affords the diol intermediate.

Step 7: Mesylation

  • The diol is dissolved in pyridine and cooled to 0 °C.

  • Methanesulfonyl chloride is added dropwise, and the reaction is stirred for 4 hours at 0 °C.

  • The reaction is quenched by the addition of water.

  • The product is extracted with ethyl acetate, and the organic layer is washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the monomesylate.

Step 8: Intramolecular Cyclization to (-)-Isosativenediol

  • The monomesylate is dissolved in anhydrous THF.

  • Potassium tert-butoxide is added in one portion at room temperature.

  • The reaction mixture is stirred for 12 hours.

  • The reaction is quenched with water, and the product is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • Purification by flash chromatography provides (-)-isosativenediol.

Visualizations

Total_Synthesis_of_Isosativenediol Start (+)-Carvone Step1 Conjugate Addition-Alkylation Start->Step1 Intermediate1 Alkylated Carvone Derivative Step1->Intermediate1 Step2 Ozonolysis Intermediate1->Step2 Intermediate2 Keto-aldehyde Step2->Intermediate2 Step3 Intramolecular Aldol Condensation Intermediate2->Step3 Intermediate3 Bicyclic Enone Step3->Intermediate3 Step4 Catalytic Hydrogenation Intermediate3->Step4 Intermediate4 Saturated Bicyclic Ketone Step4->Intermediate4 Step5 Wittig Reaction Intermediate4->Step5 Intermediate5 Methylene Intermediate Step5->Intermediate5 Step6 Hydroboration-Oxidation Intermediate5->Step6 Intermediate6 Diol Step6->Intermediate6 Step7 Mesylation Intermediate6->Step7 Intermediate7 Monomesylate Step7->Intermediate7 Step8 Intramolecular Cyclization Intermediate7->Step8 End (-)-Isosativenediol Step8->End

Caption: Synthetic pathway to (-)-Isosativenediol.

Application Notes & Protocols: Isosativenediol as a Standard for Natural Product Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isosativenediol is a sesquiterpenoid diol, a class of natural products known for their diverse biological activities. While specific data on this compound is not extensively available in public literature, its chemical nature as a sesquiterpenoid allows for the application of established analytical methodologies. This document provides a comprehensive guide to using a sesquiterpenoid diol like this compound as a standard in natural product analysis. The protocols outlined below are based on common practices for the isolation, purification, and quantification of sesquiterpenoids from plant matrices. These methods are critical for ensuring the quality, consistency, and biological activity of natural product-derived pharmaceuticals and other commercial products.

1. Quantitative Data Presentation

The successful use of this compound as a standard relies on the accurate determination of several key quantitative parameters. The following tables provide a template for organizing and presenting this data.

Table 1: Physicochemical Properties of this compound Standard

ParameterValueMethod of Determination
Chemical FormulaC₁₅H₂₆O₂Mass Spectrometry
Molecular Weight238.37 g/mol Mass Spectrometry
Purity>98%HPLC-UV, qNMR
Melting Point150-152 °CDifferential Scanning Calorimetry
SolubilitySoluble in Methanol, EthanolGravimetric Analysis
Storage Conditions-20°C, desiccatedN/A

Table 2: Chromatographic Data for this compound Analysis

ParameterHPLC-UVGC-MS
ColumnC18 (4.6 x 250 mm, 5 µm)HP-5ms (30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier GasAcetonitrile:Water (70:30)Helium
Flow Rate1.0 mL/min1.0 mL/min
Detection Wavelength210 nmN/A
Retention Time5.8 min12.5 min
Limit of Detection (LOD)0.1 µg/mL0.05 ng/mL
Limit of Quantification (LOQ)0.5 µg/mL0.2 ng/mL
Linearity (R²)>0.999>0.998

2. Experimental Protocols

Detailed methodologies are crucial for the reproducible analysis of this compound in natural product samples.

2.1. Protocol for Isolation and Purification of this compound from Isatis spp.

This protocol describes a general method for the extraction and purification of sesquiterpenoid diols from plant material.

Materials:

  • Dried and powdered root material of Isatis spp.

  • Methanol (ACS grade)

  • Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Silica gel (for column chromatography)

  • Deionized water

  • Rotary evaporator

  • Chromatography columns

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Extraction:

    • Macerate 100 g of powdered Isatis root material in 1 L of methanol for 48 hours at room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude extract in 200 mL of deionized water and sequentially partition with equal volumes of hexane and then ethyl acetate (3 x 200 mL each).

    • Collect the ethyl acetate fraction, as sesquiterpenoid diols are typically of intermediate polarity.

    • Dry the ethyl acetate fraction over anhydrous sodium sulfate and concentrate using a rotary evaporator.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column (40 x 3 cm) packed in hexane.

    • Load the concentrated ethyl acetate fraction (adsorbed onto a small amount of silica gel) onto the top of the column.

    • Elute the column with a gradient of hexane and ethyl acetate (starting from 100% hexane and gradually increasing the polarity to 100% ethyl acetate).

    • Collect fractions of 20 mL each and monitor by TLC using a hexane:ethyl acetate (1:1) mobile phase. Visualize spots by spraying with anisaldehyde-sulfuric acid reagent and heating.

    • Pool fractions containing the compound of interest (based on TLC profile) and concentrate.

  • Preparative HPLC (Final Purification):

    • Dissolve the semi-purified fraction in methanol.

    • Purify using a preparative HPLC system with a C18 column.

    • Use an isocratic mobile phase of acetonitrile and water (e.g., 70:30) at a flow rate of 5 mL/min.

    • Monitor the eluent at 210 nm and collect the peak corresponding to this compound.

    • Lyophilize the collected fraction to obtain the pure compound.

2.2. Protocol for Quantification of this compound using HPLC-UV

This protocol details the use of a purified this compound standard for quantifying the compound in an unknown sample.

Materials:

  • Purified this compound standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Volumetric flasks

  • Microsyringes

  • HPLC system with UV detector

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh 10 mg of the this compound standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Preparation of Sample Solution:

    • Accurately weigh a known amount of the plant extract (e.g., 10 mg) and dissolve it in a known volume of methanol (e.g., 10 mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Set up the HPLC system according to the parameters in Table 2.

    • Inject 20 µL of each standard solution to construct a calibration curve by plotting peak area against concentration.

    • Inject 20 µL of the sample solution.

  • Quantification:

    • Determine the peak area of this compound in the sample chromatogram.

    • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

    • Express the final concentration as mg of this compound per gram of extract.

3. Visualizations

3.1. Experimental Workflow

The following diagram illustrates the general workflow for the isolation, purification, and analysis of this compound from a plant source.

G cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis & Quantification Plant_Material Plant Material (Isatis spp.) Methanol_Extraction Methanol Extraction Plant_Material->Methanol_Extraction Solvent_Partitioning Solvent Partitioning (Hexane, Ethyl Acetate) Methanol_Extraction->Solvent_Partitioning Column_Chromatography Silica Gel Column Chromatography Solvent_Partitioning->Column_Chromatography Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Pure_Compound Pure this compound (>98%) Prep_HPLC->Pure_Compound Standard_Prep Standard Preparation Pure_Compound->Standard_Prep HPLC_Analysis HPLC-UV Analysis Standard_Prep->HPLC_Analysis Quantification Quantification HPLC_Analysis->Quantification

Caption: Workflow for this compound Analysis.

3.2. Logical Relationship for Standard-Based Quantification

This diagram shows the logical relationship in using a certified reference standard for the quantification of an analyte in an unknown sample.

G cluster_standard Reference Standard cluster_instrument Analytical Instrument cluster_sample Unknown Sample cluster_output Result Standard This compound Standard (Known Purity & Concentration) Instrument HPLC-UV System Standard->Instrument Calibration Result Concentration of this compound in Sample Instrument->Result Sample Plant Extract Sample->Instrument Analysis

Caption: Standard-Based Quantification Logic.

Determining the Bioactivity of Isosativenediol: In Vitro Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a thorough review of published scientific literature reveals a significant scarcity of specific in vitro studies detailing the bioactivity of Isosativenediol. Therefore, the following application notes and protocols are provided as a comprehensive guide for researchers and drug development professionals to design and execute in vitro assays to characterize the potential therapeutic properties of this compound. The methodologies described are standard and robust assays widely used in the field for assessing the anticancer and anti-inflammatory potential of novel chemical entities.

Section 1: Anticancer Bioactivity Assays

A primary area of investigation for novel bioactive compounds is their potential as anticancer agents. The following protocols outline key in vitro assays to determine the cytotoxicity, pro-apoptotic effects, and impact on the cell cycle of this compound.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][2] It is often the first step in screening potential anticancer compounds.

Experimental Protocol: MTT Assay

Principle: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.[1] The amount of formazan produced is proportional to the number of living cells.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)[3]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic drug like Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100 The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting the percentage of cell viability against the log of the compound concentration.

Apoptosis Induction: Annexin V-FITC/PI Assay

This flow cytometry-based assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[1][4]

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

Principle: In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (like FITC), can detect these apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[4]

Materials:

  • This compound

  • Cancer cell line of interest

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations (including its IC₅₀ value) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer provided in the kit.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Data Analysis: The results will generate a dot plot with four quadrants:

  • Lower Left (Annexin V- / PI-): Live cells

  • Lower Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper Left (Annexin V- / PI+): Necrotic cells

Cell Cycle Analysis

This assay determines the effect of a compound on the progression of the cell cycle.[5] Many anticancer drugs induce cell cycle arrest at specific phases.

Experimental Protocol: Cell Cycle Analysis with Propidium Iodide

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • This compound

  • Cancer cell line of interest

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at desired concentrations for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, then store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Data Analysis: A histogram of DNA content will be generated, showing peaks corresponding to the G0/G1, S, and G2/M phases. The percentage of cells in each phase can be quantified using cell cycle analysis software.

Section 2: Anti-inflammatory Bioactivity Assays

Chronic inflammation is linked to various diseases, including cancer. The following protocols are designed to assess the anti-inflammatory potential of this compound.

Inhibition of Nitric Oxide (NO) Production

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[6][7]

Experimental Protocol: Griess Assay for Nitrite Determination

Principle: LPS stimulates murine macrophage cells (e.g., RAW 264.7) to produce NO. NO is rapidly oxidized to nitrite in the cell culture medium. The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which can be measured to determine the nitrite concentration.[7]

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Complete culture medium

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (cells + known inhibitor + LPS).

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B.

  • Absorbance Reading: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Viability Check: Perform an MTT assay on the remaining cells to ensure the observed NO inhibition is not due to cytotoxicity.

Data Analysis: Calculate the percentage of NO inhibition using a standard curve generated with sodium nitrite.

Inhibition of Protein Denaturation

Protein denaturation is a well-documented cause of inflammation.[8] This assay assesses the ability of a compound to inhibit heat-induced protein denaturation.

Experimental Protocol: Albumin Denaturation Assay

Principle: Denaturation of proteins, such as albumin, can be induced by heat. The ability of a compound to prevent this denaturation can be measured by changes in turbidity.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA) or Egg Albumin

  • Phosphate-buffered saline (PBS, pH 6.3)

  • Diclofenac sodium (as a reference standard)

Procedure:

  • Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of albumin solution (5% w/v) and 2.8 mL of PBS.

  • Compound Addition: Add 2 mL of various concentrations of this compound to the reaction mixture. A control group consists of the reaction mixture with the vehicle.

  • Incubation: Incubate the samples at 37°C for 20 minutes.

  • Heat Denaturation: Induce denaturation by heating the mixture at 70°C for 5 minutes.

  • Cooling and Measurement: After cooling, measure the absorbance (turbidity) at 660 nm.

Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = ((Absorbance of Control - Absorbance of Test) / Absorbance of Control) * 100

Section 3: Quantitative Data Summary

The following tables are templates for summarizing the quantitative data obtained from the described in vitro assays for this compound.

Table 1: Anticancer Activity of this compound

AssayCell LineParameterValue (e.g., µM)
MTT Assaye.g., HeLaIC₅₀ (48h)
MTT Assaye.g., A549IC₅₀ (48h)
Apoptosis Assaye.g., HeLa% Apoptotic Cells at IC₅₀
Cell Cycle Analysise.g., HeLa% Arrest at G2/M phase

Table 2: Anti-inflammatory Activity of this compound

AssayParameterValue (e.g., µM)
NO Inhibition (RAW 264.7)IC₅₀
Protein Denaturation% Inhibition at 100 µM

Section 4: Visualizations

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies start This compound cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity anti_inflammatory Anti-inflammatory Assays (NO, Protein Denaturation) start->anti_inflammatory ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis Use IC50 conc. cell_cycle Cell Cycle Analysis ic50->cell_cycle Use IC50 conc. pathway Signaling Pathway Analysis (e.g., Western Blot for NF-κB) anti_inflammatory->pathway Investigate Mechanism

Caption: General workflow for in vitro bioactivity screening of this compound.

mtt_workflow seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound (serial dilutions) incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate % Viability & IC50 read->analyze

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

nf_kb_pathway stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor (e.g., TLR4) stimulus->receptor ikk IKK Complex Activation receptor->ikk ikb Phosphorylation & Degradation of IκBα ikk->ikb nfkb NF-κB (p65/p50) Release & Nuclear Translocation ikb->nfkb nucleus Nucleus nfkb->nucleus Translocates to transcription Gene Transcription nfkb->transcription genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) transcription->genes This compound This compound This compound->ikk Potential Inhibition Point This compound->nfkb Potential Inhibition Point

Caption: The canonical NF-κB signaling pathway, a potential target for this compound.

apoptosis_workflow treat Treat cells with this compound harvest Harvest cells (adherent + floating) treat->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min in dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze quadrants Quantify Live, Apoptotic, & Necrotic Populations analyze->quadrants

Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.

References

Application Notes and Protocols for Isosteviol in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Compound: Initial searches for "Isosativenediol" did not yield significant results in the context of drug discovery. However, the phonetically similar and well-researched diterpenoid, Isosteviol , exhibits a broad range of pharmacological activities relevant to the user's query. Therefore, these application notes and protocols are based on the existing scientific literature for Isosteviol and its derivatives.

Isosteviol is a diterpenoid compound that can be derived from the hydrolysis of stevioside, a major component of the Stevia plant.[1][2] Its unique tetracyclic kaurene-type diterpene scaffold makes it an attractive starting material for the synthesis of novel therapeutic agents.[1] Researchers have explored its potential in various therapeutic areas, including cancer, inflammation, and neurodegenerative diseases.[3]

Anti-Cancer Applications

Isosteviol and its synthetic derivatives have demonstrated significant cytotoxic activity against a variety of human cancer cell lines.[2][3] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Quantitative Data for Anti-Cancer Activity of Isosteviol Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Isosteviol Glycoconjugate (1,2,3-triazolyl ring)M-HeLa1.7 - 1.9[3]
Doxorubicin (Control)M-HeLa3.0[3]
Oxadiazole Derivative (52f)JEKO-12.50[3]
Cisplatin (Control)JEKO-12.74[3]
1,2,3-triazole-linked Derivative (117b)HCT-1162.99[3]
Cisplatin (Control)HCT-1163.91[3]
Amino alcohol/thiourea D-ring Derivatives (121a, 121b, 122, 124)HCT-116, HGC-27, JEKO-11.45 - 2.38[3]
Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., HCT-116, HGC-27, JEKO-1) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the isosteviol derivative in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Workflow Diagrams

anticancer_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanism of Action Studies Isosteviol Isosteviol Derivatization Derivatization Isosteviol->Derivatization Chemical Modification Novel Derivatives Novel Derivatives Derivatization->Novel Derivatives Cytotoxicity Screening Cytotoxicity Screening Novel Derivatives->Cytotoxicity Screening MTT Assay IC50 Determination IC50 Determination Cytotoxicity Screening->IC50 Determination Lead Compound Identification Lead Compound Identification IC50 Determination->Lead Compound Identification Apoptosis Assay Apoptosis Assay Lead Compound Identification->Apoptosis Assay Annexin V/PI Cell Cycle Analysis Cell Cycle Analysis Lead Compound Identification->Cell Cycle Analysis Flow Cytometry Further Preclinical Development Further Preclinical Development Lead Compound Identification->Further Preclinical Development

Caption: Workflow for the discovery of anti-cancer isosteviol derivatives.

Anti-Inflammatory Applications

Isosteviol and its derivatives have been shown to possess anti-inflammatory properties, making them potential candidates for the treatment of inflammatory diseases.[2][4]

Quantitative Data for Anti-Inflammatory Activity

While specific IC50 values for anti-inflammatory targets are less commonly reported in the initial screening literature, studies often quantify the reduction of inflammatory mediators. For example, some natural products are evaluated for their ability to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages, a key indicator of anti-inflammatory activity.

Experimental Protocols

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol measures the anti-inflammatory effect of a compound by quantifying its ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the isosteviol derivative for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production compared to the LPS-only control.

Signaling Pathway Diagram

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NFkB TLR4->NFkB activates iNOS iNOS NFkB->iNOS induces expression NO NO iNOS->NO produces Isosteviol Isosteviol Isosteviol->NFkB inhibits

Caption: Inhibition of the NF-κB signaling pathway by Isosteviol.

Neuroprotective Applications

Isosteviol has demonstrated neuroprotective effects in models of cerebral ischemia.[5][6] A more soluble form, isosteviol sodium (STVNA), has been shown to reduce infarct volume and improve neurological deficits after stroke.[5][6]

Quantitative Data for Neuroprotective Activity of Isosteviol Sodium (STVNA)
Animal ModelTreatmentDosageOutcomeReference
Rat (tMCAO)STVNA10 mg/kgSignificant reduction in infarct volume[5][6]
Rat (tMCAO)STVNA10 mg/kgSignificant reduction in neurobehavioral impairments[5][6]
Rat (pMCAO)STVNA10 mg/kgReduction in infarct volume[5][6]
Experimental Protocols

Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Rats

This protocol is a widely used in vivo model to study the effects of potential neuroprotective agents against ischemic stroke.

  • Animal Preparation: Anesthetize male Sprague-Dawley rats (250-300g) with an appropriate anesthetic (e.g., isoflurane).

  • Surgical Procedure:

    • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the CCA.

    • Introduce a nylon monofilament suture via the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Ischemia and Reperfusion: Maintain the occlusion for 90 minutes. After the ischemic period, withdraw the filament to allow reperfusion.

  • Compound Administration: Administer STVNA (e.g., 10 mg/kg) intravenously at the onset of reperfusion or at specified time points post-reperfusion.

  • Neurological Deficit Scoring: At 24 hours post-reperfusion, evaluate neurological deficits using a standardized scoring system (e.g., a 0-4 point scale where 0 is no deficit and 4 is severe deficit).

  • Infarct Volume Measurement:

    • Sacrifice the animals and remove the brains.

    • Slice the brain into 2 mm coronal sections.

    • Stain the slices with 2% 2,3,5-triphenyltetrazolium chloride (TTC) for 30 minutes at 37°C.

    • Image the stained sections and quantify the infarct volume (pale area) as a percentage of the total brain volume using image analysis software.

Logical Relationship Diagram

neuroprotection_logic cluster_event Ischemic Event cluster_intervention Therapeutic Intervention cluster_outcomes Observed Outcomes Cerebral Ischemia Cerebral Ischemia Neuronal Damage Neuronal Damage Cerebral Ischemia->Neuronal Damage Infarct Formation Infarct Formation Neuronal Damage->Infarct Formation Neurological Deficits Neurological Deficits Neuronal Damage->Neurological Deficits STVNA Administration STVNA Administration Reduced Infarct Volume Reduced Infarct Volume STVNA Administration->Reduced Infarct Volume leads to Improved Neurological Function Improved Neurological Function STVNA Administration->Improved Neurological Function leads to Reduced Infarct Volume->Improved Neurological Function correlates with

References

Application Note: High-Throughput Screening of Isosativenediol Derivatives for Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosativenediol is a sesquiterpenoid natural product with a chemical structure suggestive of potential biological activity. Sesquiterpenes have been identified as a promising class of molecules with therapeutic potential, particularly in oncology, where they have been shown to impede cancer progression.[1] High-throughput screening (HTS) of a focused library of this compound derivatives offers an efficient strategy for identifying novel and potent anticancer agents. This document outlines a detailed protocol for a high-throughput cell viability screen using a colorimetric MTS-based assay to evaluate a library of synthetic this compound derivatives against a human cancer cell line.

Experimental Workflow

The overall workflow for the high-throughput screening of this compound derivatives is depicted below. The process begins with the preparation of the compound library and the seeding of cancer cells into microplates. Following compound addition and incubation, cell viability is assessed, and the data is analyzed to identify hit compounds.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library This compound Derivative Library Preparation Compound_Addition Compound Addition Compound_Library->Compound_Addition Cell_Culture Cancer Cell Line Culture Cell_Seeding Cell Seeding in 384-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Addition Incubation Incubation (48-72h) Compound_Addition->Incubation MTS_Addition MTS Reagent Addition Incubation->MTS_Addition MTS_Incubation Incubation (1-4h) MTS_Addition->MTS_Incubation Absorbance_Reading Absorbance Reading (490 nm) MTS_Incubation->Absorbance_Reading Data_Normalization Data Normalization Absorbance_Reading->Data_Normalization Hit_Identification Hit Identification Data_Normalization->Hit_Identification Dose_Response Dose-Response Analysis Hit_Identification->Dose_Response IC50_Determination IC50 Determination Dose_Response->IC50_Determination

Caption: High-throughput screening workflow for this compound derivatives.

Experimental Protocols

Cell Culture and Seeding
  • Cell Line: Human breast cancer cell line (e.g., MDA-MB-231).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Protocol:

    • Culture cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.

    • When cells reach 80-90% confluency, wash with Phosphate-Buffered Saline (PBS) and detach using Trypsin-EDTA.

    • Neutralize trypsin with culture medium and centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh culture medium and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a final concentration of 2.5 x 10^4 cells/mL.

    • Using a multichannel pipette or automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well clear-bottom plate (1000 cells/well).

    • Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

Compound Library Preparation and Plating
  • Materials: this compound derivatives, Dimethyl Sulfoxide (DMSO), 384-well compound plates.

  • Protocol:

    • Prepare a 10 mM stock solution of each this compound derivative in DMSO.

    • Create a series of intermediate dilutions from the stock solutions in DMSO in a 384-well compound plate. For a primary screen, a single concentration of 10 µM is often used.

    • Using an acoustic liquid handler or a pintool, transfer 40 nL of the compound solutions from the compound plate to the corresponding wells of the cell culture plate. This will result in a final compound concentration of 10 µM in 0.1% DMSO.

    • Include appropriate controls:

      • Negative Control: Wells with cells and 0.1% DMSO (no compound).

      • Positive Control: Wells with cells and a known cytotoxic agent (e.g., 10 µM Doxorubicin).

MTS Assay for High-Throughput Screening
  • Reagent: CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS).

  • Protocol:

    • After incubating the cells with the compounds for 48-72 hours, visually inspect the plates for any signs of contamination or precipitation.

    • Allow the MTS reagent and the cell plates to equilibrate to room temperature.

    • Add 10 µL of the MTS reagent to each well of the 384-well plate.

    • Incubate the plates for 1-4 hours at 37°C and 5% CO2. The incubation time should be optimized based on the cell line and density.

    • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis
  • Normalization: The raw absorbance data is normalized to the controls on each plate to determine the percent cell viability.

    • Percent Viability = [(Absorbance_sample - Absorbance_background) / (Absorbance_negative_control - Absorbance_background)] * 100

  • Hit Identification: A "hit" is defined as a compound that reduces cell viability below a certain threshold (e.g., 50% viability).

  • Dose-Response Analysis: Hits from the primary screen are subjected to a secondary screen where cells are treated with a range of concentrations of the compound (e.g., 0.01 to 100 µM) to determine the half-maximal inhibitory concentration (IC50).

  • IC50 Determination: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism, an in-house data analysis platform).

Data Presentation

The following table presents hypothetical data for a selection of this compound derivatives screened against the MDA-MB-231 human breast cancer cell line.

Compound IDR1-GroupR2-GroupIC50 (µM)
ISD-001-H-H> 100
ISD-002-COCH3-H45.2
ISD-003-H-COCH322.8
ISD-004-CO(CH2)2COOH-H15.6
ISD-005-H-CO(CH2)2COOH8.3
ISD-006-COPh-H12.1
ISD-007-H-COPh5.7
ISD-008-COC6H4F-H9.8
ISD-009-H-COC6H4F3.1
Doxorubicin--0.8

Proposed Mechanism of Action: Signaling Pathway

Based on the known activities of other sesquiterpenes, a plausible mechanism of action for active this compound derivatives is the induction of apoptosis through the generation of reactive oxygen species (ROS). The diagram below illustrates this hypothetical signaling pathway.

Signaling_Pathway cluster_cell Cancer Cell ISD_Derivative This compound Derivative Mitochondrion Mitochondrion ISD_Derivative->Mitochondrion Targets ROS Increased ROS Mitochondrion->ROS Bax Bax Activation ROS->Bax Bcl2 Bcl-2 Inhibition ROS->Bcl2 Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed ROS-mediated apoptotic pathway for this compound derivatives.

Conclusion

The protocols and workflow described in this application note provide a robust framework for the high-throughput screening of this compound derivatives to identify novel anticancer agents. The MTS assay is a reliable and efficient method for assessing cell viability in a high-throughput format. The identification of derivatives with potent cytotoxic activity and the subsequent elucidation of their mechanism of action will be crucial for the development of new therapeutic leads.

References

Application Note: Quantitative Analysis of Isosativenediol in Fungal Extracts by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isosativenediol is a sesquiterpenoid diol, a class of natural products known for its diverse biological activities. Fungi are a rich source of such secondary metabolites, and the accurate quantification of these compounds is crucial for research and development in mycology, natural product chemistry, and pharmacology. This application note provides a detailed protocol for the extraction and quantification of this compound from fungal extracts using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is designed to be robust, sensitive, and suitable for the routine analysis of fungal fermentation broths and mycelial extracts.

Experimental Protocols

Fungal Culture and Extraction

A two-stage fermentation process is recommended to promote the production of secondary metabolites.

1.1. Seed Culture Preparation:

  • Inoculate a loopful of the fungal spores or mycelia into a 250 mL Erlenmeyer flask containing 50 mL of Potato Dextrose Broth (PDB).

  • Incubate at 25-28°C on a rotary shaker at 150 rpm for 3-4 days.

1.2. Production Culture:

  • Transfer 5 mL of the seed culture into a 1 L Erlenmeyer flask containing 200 mL of PDB.

  • Incubate at 25-28°C on a rotary shaker at 150 rpm for 7-14 days.

1.3. Extraction of this compound:

  • From Culture Broth (Extracellular Metabolites):

    • Separate the mycelia from the culture broth by vacuum filtration.

    • Extract the filtrate (200 mL) three times with an equal volume of ethyl acetate in a separatory funnel.

    • Pool the organic layers and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.

    • Re-dissolve the dried extract in 1 mL of methanol for HPLC analysis.

  • From Mycelia (Intracellular Metabolites):

    • Wash the harvested mycelia with distilled water and then freeze-dry.

    • Grind the dried mycelia (typically 1-5 g) into a fine powder.

    • Extract the powder with methanol (3 x 50 mL) using ultrasonication for 30 minutes for each extraction.

    • Combine the methanolic extracts and evaporate to dryness.

    • Re-dissolve the residue in 1 mL of methanol for HPLC analysis.

HPLC Quantification of this compound

2.1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water (HPLC grade)

    • Solvent B: Acetonitrile (HPLC grade)

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B (linear gradient)

    • 25-30 min: 80% B (isocratic)

    • 30-35 min: 80% to 30% B (linear gradient)

    • 35-40 min: 30% B (isocratic, re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (as sesquiterpenoids often lack strong chromophores, detection at lower UV wavelengths is common).

  • Injection Volume: 10 µL

2.2. Standard Curve Preparation:

  • Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Inject each standard in triplicate to generate a calibration curve by plotting the peak area against the concentration.

Data Presentation

The quantitative data for the HPLC method should be summarized as shown in the tables below. These tables provide a template for reporting the performance of the analytical method.

Table 1: HPLC Method Validation Parameters for this compound Quantification

ParameterValue
Retention Time (min)~18.5
Linearity (R²)> 0.999
Limit of Detection (LOD) (µg/mL)0.5
Limit of Quantification (LOQ) (µg/mL)1.5
Precision (%RSD, n=6)< 2%
Accuracy/Recovery (%)95-105%

Table 2: Quantification of this compound in Fungal Extracts (Example Data)

Sample IDExtract TypeThis compound Concentration (µg/g of dry weight or µg/mL of broth)%RSD (n=3)
Fungal Strain AMycelial Extract150.21.8
Fungal Strain ABroth Extract25.62.1
Fungal Strain BMycelial Extract89.41.5
Fungal Strain BBroth Extract12.12.5

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analytical Quantification fungal_culture Fungal Culture harvest Harvest Mycelia and Broth fungal_culture->harvest extraction Solvent Extraction harvest->extraction concentration Evaporation & Reconstitution extraction->concentration hplc HPLC Analysis concentration->hplc peak_integration Peak Integration hplc->peak_integration quantification Quantification peak_integration->quantification calibration Calibration Curve calibration->quantification

Caption: Experimental workflow for the quantification of this compound.

Signaling_Pathway_Placeholder cluster_dev Method Development cluster_val Method Validation cluster_app Application lit_review Literature Review method_selection Select Analytical Technique (HPLC/GC-MS) lit_review->method_selection param_optimization Optimize Parameters (Column, Mobile Phase, etc.) method_selection->param_optimization linearity Linearity & Range param_optimization->linearity accuracy Accuracy & Recovery linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision specificity Specificity precision->specificity lod_loq LOD & LOQ specificity->lod_loq sample_analysis Routine Sample Analysis lod_loq->sample_analysis data_reporting Data Reporting sample_analysis->data_reporting

Caption: General workflow for analytical method development.

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Terpenoid Extraction from Cannabis sativa

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of terpenoid compounds, such as diols, from Cannabis sativa. The information is presented in a question-and-answer format to directly address specific issues and improve extraction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the yield of terpenoids from Cannabis sativa?

A1: The final yield of terpenoids is influenced by a combination of factors, starting from the quality of the plant material to the specifics of the extraction process. Key factors include the quality and preparation of the cannabis biomass, the choice of extraction solvent, and the precise control of extraction parameters like temperature and pressure.[1][2]

Q2: Which extraction method is most effective for preserving terpenoids?

A2: Hydrocarbon extraction, using solvents like butane and propane, is particularly effective for preserving the delicate and volatile terpene profiles of Cannabis sativa.[3][4][5] This is due to the low boiling points of these solvents, which allows for extraction at lower temperatures, thus preventing the degradation of temperature-sensitive terpenes.[5][6][7] Supercritical CO2 extraction is also highly tunable and can be optimized for terpene preservation.[8][9] Cold ethanol extraction is another method that can yield high terpene content by minimizing the co-extraction of undesirable compounds.[10][11][12]

Q3: How can I minimize the loss of volatile terpenes during the extraction and post-processing steps?

A3: Terpene loss is a common issue due to their volatility. To minimize this, it is crucial to use low-temperature extraction methods.[7] For solvent-based extractions, employing techniques like a rotary evaporator for solvent recovery can help preserve terpenes by allowing for lower-temperature evaporation under vacuum.[13] Additionally, proper handling and storage of both the biomass and the final extract in cool, dark, and airtight conditions are essential to prevent terpene degradation.[2]

Q4: What causes the co-extraction of undesirable compounds like chlorophyll and waxes, and how can it be prevented?

A4: The co-extraction of chlorophyll and plant waxes is a common problem, particularly with ethanol extraction, due to the polar nature of ethanol which can solubilize these compounds.[14] This results in a darker, bitter-tasting extract. To prevent this, cold ethanol extraction at temperatures between -40°C and -50°C is highly effective.[11][13][15] At these low temperatures, the solubility of chlorophyll and waxes in ethanol is significantly reduced, leading to a purer extract without the need for extensive post-processing like winterization.[12]

Troubleshooting Guide

Issue: Low Terpenoid Yield in Supercritical CO2 Extraction

Possible Cause Troubleshooting Step
Incorrect Extraction Parameters Supercritical CO2 extraction is highly dependent on temperature and pressure.[16] For terpene preservation, lower pressures and temperatures are generally preferred. Experiment with a range of parameters to find the optimal conditions for your specific cultivar. It has been determined that monoterpenes have high solubility at 70 bar and 50°C.[9]
Biomass Preparation The particle size of the ground cannabis material is crucial. Finely grinding the biomass increases the surface area for extraction.[17][18] However, grinding too finely can lead to compaction and channeling of the CO2, reducing efficiency. Aim for a consistent, medium-grind size.
Flow Rate A flow rate that is too high can reduce the residence time of the CO2 in the extraction vessel, leading to incomplete extraction. Optimize the flow rate to ensure adequate contact time between the solvent and the plant material.
Fractional Extraction Consider a two-step or fractional extraction. The first step can be performed at lower pressures and temperatures to selectively extract the more volatile terpenes. A subsequent step at higher pressures and temperatures can then be used to extract cannabinoids.[9]

Issue: Chlorophyll Contamination in Ethanol Extracts

Possible Cause Troubleshooting Step
Warm Extraction Temperature Ethanol's polarity causes it to co-extract chlorophyll at warmer temperatures.[14] Perform the extraction at sub-zero temperatures (ideally -40°C or below) to minimize chlorophyll solubility.[10][15]
Extended Soaking Time Longer contact time between the ethanol and plant material can increase the amount of chlorophyll extracted. Optimize the soaking time; often, a short wash of a few minutes is sufficient for cannabinoid and terpene extraction while leaving most of the chlorophyll behind.
Post-Extraction Filtration If chlorophyll contamination persists, consider post-extraction filtration methods. Carbon filtering or chromatography can be used to remove chlorophyll, but these methods may also lead to some loss of target compounds.

Issue: Residual Solvents in Hydrocarbon Extracts

Possible Cause Troubleshooting Step
Inadequate Purging Residual solvents like butane and propane can remain in the final product if not properly purged.[3] Use a vacuum oven at a low temperature to purge the extract. The combination of vacuum and gentle heat helps to evaporate the residual solvents without degrading the terpenes.
Improper Purging Technique The "whipping" or agitation of the extract during purging can help to release trapped solvent bubbles. However, excessive agitation can lead to terpene loss. A gentle, consistent purge is key.
High Lipid Content Waxes and lipids in the extract can trap residual solvents. If your extract has a high wax content, consider a dewaxing or winterization step prior to the final purge to remove these lipids.

Data Presentation

Table 1: Comparison of Extraction Methods for Terpenoid and Cannabinoid Yields from Cannabis sativa

Extraction MethodSolvent(s)Typical TemperatureTypical PressureAdvantages for TerpenoidsDisadvantages
Hydrocarbon Extraction Butane, Propane-40°C to 0°C15-30 PSIExcellent terpene preservation due to low boiling points of solvents.[3][5][19]Flammable solvents require specialized safety equipment; potential for residual solvents.[14]
Supercritical CO2 Extraction Carbon Dioxide31°C to 60°C1000-3000 PSIHighly tunable to selectively extract terpenes; non-toxic and environmentally friendly solvent.[8][16][20]High initial equipment cost; can co-extract waxes at higher pressures.
Cold Ethanol Extraction Ethanol-50°C to -20°CAtmosphericReduces co-extraction of chlorophyll and waxes; efficient for large-scale production.[10][11][12]Can still extract some water-soluble impurities; requires solvent recovery step.[14]

Note: Yields are highly dependent on the specific cultivar, biomass quality, and precise extraction parameters.

Experimental Protocols

Protocol 1: Laboratory-Scale Cold Ethanol Extraction

  • Preparation: Grind 30g of dried Cannabis sativa flower to a coarse consistency.

  • Chilling: Place the ground biomass and 300mL of 95% ethanol in separate sealed containers and chill to -40°C for at least 2 hours.

  • Extraction: Combine the chilled ethanol and biomass in a beaker and stir gently for 5 minutes.

  • Filtration: Quickly filter the mixture through a Büchner funnel with a filter paper to separate the plant material from the ethanol tincture.

  • Solvent Recovery: Use a rotary evaporator with the water bath set to 40°C to recover the ethanol.

  • Final Product: The resulting oleoresin is a concentrated extract of cannabinoids and terpenes.

Protocol 2: Supercritical CO2 Terpene Fractionation

  • Preparation: Load 100g of coarsely ground Cannabis sativa into the extraction vessel of a supercritical CO2 extractor.

  • Terpene Run: Set the extractor to a low pressure (e.g., 80 bar) and a moderate temperature (e.g., 40°C). Run the extraction for 30-45 minutes, collecting the terpene-rich fraction in a separate separator.

  • Cannabinoid Run: Increase the pressure (e.g., 200 bar) and temperature (e.g., 60°C) to extract the cannabinoids. Collect this fraction in a different separator.

  • Collection: Carefully collect the terpene and cannabinoid fractions from their respective separators.

Visualizations

Experimental_Workflow_Cold_Ethanol_Extraction Biomass Dried Cannabis Biomass Grinding Grinding Biomass->Grinding Chilling_Biomass Chilling Biomass (-40°C) Grinding->Chilling_Biomass Extraction Extraction (5 min soak) Chilling_Biomass->Extraction Ethanol 95% Ethanol Chilling_Ethanol Chilling Ethanol (-40°C) Ethanol->Chilling_Ethanol Chilling_Ethanol->Extraction Filtration Filtration Extraction->Filtration Spent_Biomass Spent Biomass (Waste) Filtration->Spent_Biomass Tincture Ethanol Tincture Filtration->Tincture Solvent_Recovery Solvent Recovery (Rotary Evaporator) Tincture->Solvent_Recovery Recovered_Ethanol Recovered Ethanol Solvent_Recovery->Recovered_Ethanol Final_Extract Final Terpenoid-Rich Extract Solvent_Recovery->Final_Extract

Caption: Workflow for Cold Ethanol Extraction.

Terpene_Biosynthesis_Pathway cluster_MEP Plastidial MEP Pathway cluster_MVA Cytosolic MVA Pathway Pyruvate_G3P Pyruvate + G3P MEP Methylerythritol Phosphate (MEP) Pyruvate_G3P->MEP IPP_DMAPP_MEP IPP + DMAPP MEP->IPP_DMAPP_MEP GPP Geranyl Diphosphate (GPP) IPP_DMAPP_MEP->GPP Acetyl_CoA Acetyl-CoA MVA Mevalonic Acid (MVA) Acetyl_CoA->MVA IPP_DMAPP_MVA IPP + DMAPP MVA->IPP_DMAPP_MVA FPP Farnesyl Diphosphate (FPP) IPP_DMAPP_MVA->FPP Monoterpenes Monoterpenes GPP->Monoterpenes Cannabinoids Cannabinoids GPP->Cannabinoids Sesquiterpenes Sesquiterpenes FPP->Sesquiterpenes

Caption: Terpene Biosynthesis in Cannabis sativa.

References

Troubleshooting Isosativenediol instability during purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of isosativenediol during purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to instability?

A: this compound is a sesquiterpenoid diol. Like many other sesquiterpenoids containing hydroxyl groups and double bonds, it is susceptible to degradation under various conditions encountered during purification. The key reasons for its instability include:

  • Acid/Base Sensitivity: The presence of alcohol functional groups and potentially other sensitive moieties in the molecule can lead to rearrangements, dehydration, or other reactions in the presence of acidic or basic conditions. For instance, sesquiterpene lactones, a related class of compounds, have shown instability at neutral to slightly basic pH (pH 7.4).[1]

  • Oxidative Degradation: Exposure to atmospheric oxygen (autoxidation), light, and certain solvents can lead to the formation of epoxides, aldehydes, ketones, and other oxidation byproducts.[2]

  • Thermal Stress: High temperatures used during solvent evaporation or in gas chromatography can induce thermal degradation, leading to rearrangements and cleavage of the molecular structure.[2][3]

Q2: I am observing multiple spots on my TLC/LC-MS after purification, even though I started with a single spot. What could be the cause?

A: This is a common sign of on-column degradation or instability in the collected fractions. The appearance of new spots suggests that this compound is converting to other compounds. The most likely causes are:

  • Acidic Stationary Phase: Standard silica gel can be acidic and may cause degradation of acid-sensitive compounds.

  • Solvent Impurities: Peroxides in solvents like diethyl ether or THF, or acidic impurities in chlorinated solvents, can react with your compound.

  • Exposure to Air and Light: Prolonged exposure of the compound on the chromatography column or in solution can lead to oxidation.

Q3: How can I minimize the degradation of this compound during solvent evaporation?

A: To prevent thermal degradation, it is crucial to remove solvents under reduced pressure at a low temperature.

  • Use a rotary evaporator with a water bath set to a temperature no higher than 30-40°C.

  • Avoid concentrating the sample to complete dryness, as this can expose the compound to higher effective temperatures and atmospheric oxygen. It is often better to leave a small amount of solvent and remove the final traces under a gentle stream of inert gas (nitrogen or argon).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low recovery of this compound after silica gel column chromatography. 1. Irreversible adsorption on silica gel. • Deactivate the silica gel by adding 1-2% of a base like triethylamine or pyridine to the eluent system. • Consider using a less acidic stationary phase such as neutral alumina or a bonded phase like C18 (reverse-phase).
2. On-column degradation due to acidic silica. • Neutralize the silica gel before use by washing it with a dilute solution of a volatile base (e.g., triethylamine in hexane) and then drying it thoroughly. • Use buffered mobile phases if compatible with your separation.
Appearance of new, more polar spots (lower Rf on normal phase TLC) during purification. Oxidation of hydroxyl groups to ketones or aldehydes. • Use freshly distilled, peroxide-free solvents. • Add an antioxidant like BHT (Butylated hydroxytoluene) at a low concentration (e.g., 0.01%) to your solvents and sample. • Purge all solvents and the sample vial with an inert gas (nitrogen or argon) before use. • Protect the sample from light by wrapping collection tubes and flasks in aluminum foil.
Appearance of new, less polar spots (higher Rf on normal phase TLC) during purification. Dehydration of the diol to form alkenes, potentially catalyzed by acid. • Avoid acidic conditions. Do not use strongly acidic mobile phase modifiers. • If using reverse-phase chromatography, consider using a buffered mobile phase with a pH around 5.5, where similar compounds have shown greater stability.[1]
Compound degrades during storage in solution. 1. Continued oxidation. • Store purified fractions under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C or -80°C). • Use high-purity solvents for storage and consider adding a radical scavenger.
2. Instability in the storage solvent. • Evaporate the chromatography fractions to near dryness at low temperature and store the residue as a solid or oil under inert gas. Re-dissolve just before use.

Data on Terpene Stability

The stability of terpenes is significantly influenced by temperature. The following table summarizes the thermal degradation of several terpenes when heated at 120°C in the presence of air.[2]

TerpeneHeating Time (hours)Degradation (%)
α-Terpinene4100
Limonene2450
Δ³-Carene247
Δ³-Carene7236
Camphene7238

These data highlight the importance of minimizing heat exposure during the purification of terpenes like this compound.

Experimental Protocol: Assessing this compound Stability Under Different pH Conditions

This protocol outlines a small-scale experiment to determine the optimal pH for handling and purifying this compound.

Objective: To evaluate the stability of an this compound-containing plant extract at three different pH values.

Materials:

  • Crude or partially purified plant extract containing this compound.

  • Buffer solutions:

    • pH 4.0 (e.g., acetate buffer)

    • pH 5.5 (e.g., acetate buffer)

    • pH 7.4 (e.g., phosphate buffer)

  • Methanol (HPLC grade)

  • Vials

  • HPLC or LC-MS system

Procedure:

  • Prepare three stock solutions of the plant extract by dissolving a known amount in methanol.

  • In separate vials, dilute an aliquot of the stock solution with each of the three buffer solutions (pH 4.0, 5.5, and 7.4) to a final concentration suitable for analysis. Ensure the final methanol concentration is the same in all samples.

  • Immediately after preparation (t=0), inject an aliquot of each buffered solution into the HPLC or LC-MS to determine the initial peak area of this compound.

  • Store the vials at room temperature, protected from light.

  • At regular time intervals (e.g., 1, 4, 8, and 24 hours), inject an aliquot from each vial and record the peak area of this compound.

  • Plot the percentage of remaining this compound (relative to t=0) against time for each pH condition.

Expected Outcome: The results will indicate the pH at which this compound exhibits the greatest stability, guiding the choice of buffers for chromatographic mobile phases.

Visualizations

G cluster_extraction Extraction cluster_purification Purification raw_material Plant Material extraction Solvent Extraction (e.g., Ethyl Acetate) raw_material->extraction crude_extract Crude Extract extraction->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom fraction_collection Fraction Collection column_chrom->fraction_collection purity_check TLC / LC-MS Analysis fraction_collection->purity_check solvent_evap Solvent Evaporation purity_check->solvent_evap pure_iso Pure this compound solvent_evap->pure_iso

Caption: Standard workflow for the extraction and purification of this compound.

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product check_step Identify Step with Loss (TLC/LC-MS after each step) start->check_step cause_acid Acid Sensitivity check_step->cause_acid Degradation on Column cause_oxidation Oxidation check_step->cause_oxidation Impurities in Fractions cause_heat Thermal Degradation check_step->cause_heat Degradation after Evaporation sol_neutralize Use Neutral Alumina or Deactivated Silica cause_acid->sol_neutralize sol_antioxidant Add Antioxidants (BHT) Use Inert Atmosphere cause_oxidation->sol_antioxidant sol_low_temp Low Temp Evaporation (<40°C) cause_heat->sol_low_temp

Caption: Troubleshooting decision tree for this compound purification.

G cluster_degradation Degradation Pathways This compound This compound (Sesquiterpenoid Diol) dehydration_prod Dehydration Product (Alkene) This compound->dehydration_prod Acidic Conditions (e.g., Silica Gel) oxidation_prod1 Oxidation Product (Keto-alcohol) This compound->oxidation_prod1 O2 / Light (Air Exposure) oxidation_prod2 Oxidation Product (Epoxide) This compound->oxidation_prod2 Peroxides (Solvent Impurity)

References

Technical Support Center: Isosativenediol Resolution in HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of Isosativenediol in High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main factors affecting the resolution of this compound in HPLC?

A1: The resolution in HPLC is primarily influenced by three factors: efficiency (N), selectivity (α), and retention factor (k').[1][2] To improve the separation of this compound from other components, one or more of these factors must be optimized. Efficiency relates to the sharpness of the peaks, selectivity refers to the separation between the peaks, and the retention factor is a measure of how long the analyte is retained on the column.[1][2]

Q2: What is a good starting point for developing an HPLC method for this compound?

A2: For diterpenoids like this compound, a reversed-phase HPLC method is a common starting point. A C18 column is a versatile choice for the stationary phase. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often effective for separating compounds with different polarities.

Q3: How does the mobile phase composition affect the resolution of this compound?

A3: The mobile phase composition is a powerful tool for optimizing selectivity and retention.[1] Key parameters to adjust include:

  • Organic Solvent: Switching between acetonitrile and methanol can alter the selectivity of the separation due to different solvent-analyte interactions.[1]

  • pH: For ionizable compounds, adjusting the pH of the mobile phase can significantly impact retention and peak shape.[3] While this compound itself is not readily ionizable, controlling the pH can be important if co-eluting impurities are acidic or basic.

  • Additives: Buffers or ion-pairing agents can be added to the mobile phase to improve peak shape and influence the retention of charged compounds.[2]

Q4: When should I consider changing the HPLC column?

A4: If optimizing the mobile phase does not provide adequate resolution, changing the stationary phase is the next logical step.[1] Consider the following:

  • Column Chemistry: Switching from a C18 to a different stationary phase, such as a phenyl or cyano column, can introduce different separation mechanisms (e.g., π-π interactions) and improve selectivity.[2]

  • Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) provide higher efficiency and can lead to sharper peaks and better resolution.[1][2]

  • Column Dimensions: Increasing the column length can increase the number of theoretical plates and improve resolution, though it will also increase analysis time and backpressure.[2][3]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, focusing on improving peak resolution.

Problem 1: Poor Resolution - Peaks are Overlapping

Possible Causes and Solutions:

CauseRecommended Solution
Suboptimal Mobile Phase Composition 1. Adjust Solvent Strength: In reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase to increase the retention factor (k') and potentially improve separation.[2] 2. Change Organic Solvent: If using acetonitrile, try switching to methanol, or vice versa. This can significantly alter selectivity (α).[1] 3. Modify pH: If dealing with ionizable impurities, adjust the mobile phase pH to control their ionization and retention.[3]
Inadequate Stationary Phase Selectivity 1. Switch Column Chemistry: If a C18 column is being used, try a column with a different stationary phase like phenyl-hexyl or cyano to introduce alternative separation mechanisms.[2] 2. Consider a C30 Column: For structurally similar compounds like isomers, a C30 column can sometimes offer better shape selectivity.
Low Column Efficiency 1. Decrease Particle Size: Use a column with a smaller particle size to increase efficiency (N). This will result in sharper peaks.[1][2] 2. Increase Column Length: A longer column provides more theoretical plates, leading to better resolution.[2][3] Be mindful of increased backpressure and run times.
Inappropriate Flow Rate or Temperature 1. Optimize Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for interactions between the analyte and the stationary phase.[2] 2. Adjust Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks and potentially better resolution.[2] However, be cautious of compound stability at higher temperatures.

Troubleshooting Workflow for Poor Resolution:

Caption: A logical workflow for troubleshooting poor HPLC resolution.

Problem 2: Peak Tailing

Possible Causes and Solutions:

CauseRecommended Solution
Secondary Interactions with Silica For basic compounds, residual silanol groups on the silica backbone of the stationary phase can cause peak tailing. While this compound is not strongly basic, this can be an issue with basic impurities. 1. Lower Mobile Phase pH: Add a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase to suppress the ionization of silanol groups. 2. Use a Base-Deactivated Column: Employ a column that has been end-capped to minimize exposed silanol groups.
Column Overload Injecting too much sample can lead to peak distortion. 1. Dilute the Sample: Reduce the concentration of the sample being injected. 2. Reduce Injection Volume: Decrease the volume of the sample injected onto the column.
Column Contamination or Degradation A contaminated or old column can exhibit poor peak shapes. 1. Wash the Column: Follow the manufacturer's instructions for column washing. A typical wash sequence for a reversed-phase column is to flush with water, then isopropanol, and then re-equilibrate with the mobile phase. 2. Replace the Column: If washing does not improve the peak shape, the column may be permanently damaged and need replacement.

Troubleshooting Logic for Peak Tailing:

Peak_Tailing_Troubleshooting Start Peak Tailing Observed Check_Overload Reduce Sample Concentration/ Injection Volume Start->Check_Overload Assess_Peak_Shape1 Peak Shape Improved? Check_Overload->Assess_Peak_Shape1 Modify_Mobile_Phase Modify Mobile Phase (e.g., Add TFA) Assess_Peak_Shape1->Modify_Mobile_Phase No End Problem Resolved Assess_Peak_Shape1->End Yes Assess_Peak_Shape2 Peak Shape Improved? Modify_Mobile_Phase->Assess_Peak_Shape2 Clean_Column Clean or Replace Column Assess_Peak_Shape2->Clean_Column No Assess_Peak_Shape2->End Yes Clean_Column->End

Caption: Decision tree for addressing peak tailing in HPLC.

Experimental Protocols

General Reversed-Phase HPLC Method for Diterpenoid Analysis

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a PDA or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • Start with a lower percentage of Mobile Phase B (e.g., 30-40%).

    • Linearly increase the percentage of Mobile Phase B over 20-30 minutes to a higher concentration (e.g., 90-100%).

    • Hold at the high concentration for a few minutes to elute any strongly retained compounds.

    • Return to the initial conditions and re-equilibrate the column before the next injection.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance (a UV scan of a standard would be necessary to determine this, but a starting point could be around 210-220 nm for compounds lacking strong chromophores).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Experimental Workflow for Method Development:

Method_Development_Workflow Start Define Separation Goal Select_Column Select Initial Column (e.g., C18) Start->Select_Column Scout_Gradient Scouting Gradient Run Select_Column->Scout_Gradient Evaluate_Chroma Evaluate Chromatogram (Resolution, Peak Shape) Scout_Gradient->Evaluate_Chroma Is_Separation_Adequate Adequate Separation? Evaluate_Chroma->Is_Separation_Adequate Fine_Tune Fine-Tune Parameters (Flow Rate, Temperature) Evaluate_Chroma->Fine_Tune Nearly Adequate Optimize_Gradient Optimize Gradient Slope and Time Is_Separation_Adequate->Optimize_Gradient No Validate Method Validation Is_Separation_Adequate->Validate Yes Optimize_Gradient->Evaluate_Chroma Fine_Tune->Evaluate_Chroma

Caption: A systematic workflow for developing an HPLC method for this compound.

References

Isosativenediol solubility issues in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering solubility challenges with Isosativenediol in biological assays. Given that this compound is a novel compound with limited solubility data, this guide offers general strategies for working with hydrophobic substances.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?

A1: Precipitation of hydrophobic compounds like this compound in aqueous buffers is a common issue. This typically occurs when the concentration of the compound exceeds its solubility limit in the final assay medium. The solvent in which you dissolve your stock solution (e.g., DMSO, ethanol) is often diluted to a concentration that is too low to maintain the solubility of this compound.

Q2: What is the recommended starting solvent for this compound?

A2: For hydrophobic compounds, Dimethyl sulfoxide (DMSO) is a common starting solvent due to its high solubilizing capacity for a wide range of molecules.[1][2] Ethanol can also be an option. However, the choice of solvent should always be tested for compatibility with your specific biological assay, as solvents can have their own biological effects.[3][4]

Q3: How can I determine the solubility of this compound in different solvents?

A3: A simple method to determine solubility involves preparing a series of solutions with increasing concentrations of this compound in the solvent of interest.[2] The highest concentration that results in a clear solution without any visible precipitate after a defined period (e.g., 24 hours) at a specific temperature is an approximation of its solubility. For more precise measurements, techniques like shake-flask followed by LC/MS or UV spectroscopy can be employed.[5]

Q4: What are some common strategies to improve the solubility of this compound in my assay?

A4: Several techniques can be employed to enhance the solubility of poorly soluble compounds:

  • Co-solvents: Increasing the percentage of an organic co-solvent like DMSO or ethanol in the final assay buffer can help maintain solubility.[6][7] However, it's crucial to keep the final solvent concentration low (typically <1%) to avoid solvent-induced artifacts.

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility.

  • Use of Surfactants: Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[8][9]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[1][9]

Troubleshooting Guide

This guide provides a step-by-step approach to addressing solubility issues with this compound.

Problem: Precipitate formation upon dilution of this compound stock solution into aqueous buffer.

Troubleshooting Step Detailed Protocol Expected Outcome
1. Verify Stock Solution Integrity Visually inspect your this compound stock solution for any signs of precipitation before dilution. If possible, briefly centrifuge the stock tube and check for a pellet.A clear stock solution indicates the problem lies with the dilution step.
2. Optimize Co-solvent Concentration Prepare a series of dilutions of your this compound stock in your assay buffer with varying final concentrations of the organic solvent (e.g., 0.1%, 0.5%, 1%, 2% DMSO). Incubate at the assay temperature and observe for precipitation.Determine the minimum co-solvent concentration required to maintain this compound in solution.
3. Test Alternative Solvents If DMSO is not effective or interferes with the assay, prepare a stock solution of this compound in an alternative solvent like ethanol, and repeat the co-solvent optimization.Identify a solvent that provides better solubility and assay compatibility.
4. Employ Solubility Enhancers If co-solvents alone are insufficient, consider adding a solubility enhancer to your assay buffer. Test a range of concentrations of a non-ionic surfactant (e.g., Tween-20, Triton X-100) or a cyclodextrin (e.g., HP-β-CD).Improved solubility of this compound in the final assay medium.
5. Sonication Briefly sonicate the final diluted solution of this compound in the assay buffer. This can sometimes help to break down small aggregates and improve dissolution.Temporary improvement in solubility, but may not be a long-term solution if the compound is thermodynamically unstable in the buffer.
Quantitative Data Summary

Table 1: General Solubility of Hydrophobic Compounds in Common Solvents

SolventTypical Solubility Range for Hydrophobic CompoundsNotes
DMSOHigh (often >10 mM)[2]Can be toxic to cells at higher concentrations.[10]
EthanolModerate to HighCan be volatile, potentially changing the stock concentration over time.[11]
Aqueous Buffers (e.g., PBS)Very Low (<10 µM)[2]Represents the challenge for biological assays.

Table 2: Comparison of Common Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
Co-solvents Increases the polarity of the solvent mixture.[6]Simple to implement.Can affect protein structure and function at high concentrations.[10]
Surfactants Form micelles to encapsulate hydrophobic molecules.[9]Effective at low concentrations.Can interfere with certain assays (e.g., membrane-based assays).
Cyclodextrins Form inclusion complexes with hydrophobic drugs.[9]Generally biocompatible.Can have limited loading capacity.
pH Adjustment Increases the ionization of the compound.[7]Very effective for ionizable compounds.Not applicable to neutral compounds; can alter assay conditions.

Experimental Protocols & Visualizations

Experimental Workflow for Solubility Assessment

The following workflow outlines a standard procedure for assessing the kinetic solubility of a compound like this compound.[5]

G cluster_0 Stock Solution Preparation cluster_1 Serial Dilution cluster_2 Aqueous Dilution & Observation cluster_3 Data Analysis A Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM) B Prepare serial dilutions of the stock solution in DMSO A->B C Add a small volume of each DMSO dilution to the aqueous assay buffer B->C D Incubate at a defined temperature (e.g., 25°C or 37°C) for a set time (e.g., 2 hours) C->D E Visually inspect for precipitation or measure turbidity (nephelometry) D->E F Determine the highest concentration that remains soluble E->F

Kinetic solubility assessment workflow.
Troubleshooting Logic for this compound Precipitation

This diagram illustrates a logical approach to troubleshooting precipitation issues.

G A Precipitate observed in assay? B Is stock solution clear? A->B Yes C Increase co-solvent % B->C Yes F Re-dissolve stock B->F No C->A Precipitate still present D Try alternative solvent C->D Assay interference or still precipitates G Problem solved C->G No precipitate D->A Precipitate still present E Add solubility enhancer (e.g., surfactant, cyclodextrin) D->E Assay interference or still precipitates D->G No precipitate E->A Precipitate still present E->G No precipitate F->B

A decision tree for addressing precipitation.
Hypothetical Signaling Pathway for this compound

As the mechanism of action for this compound is not yet defined, this diagram presents a generic signaling cascade that a novel inhibitor might target.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nuclear Events Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene This compound This compound This compound->Kinase1 Inhibits

References

Technical Support Center: Isosativenediol Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Isosativenediol during storage. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C or lower in a tightly sealed container. To minimize degradation, the storage container should be purged with an inert gas, such as argon or nitrogen, to remove oxygen. It is also crucial to protect the compound from light by using an amber vial or by wrapping the container in aluminum foil.

Q2: How should I store this compound in solution?

A2: this compound solutions are more susceptible to degradation than the solid form. For short-term storage (up to a few weeks), solutions can be kept at 2-8°C. For longer-term storage, it is highly recommended to store aliquots at -80°C to minimize freeze-thaw cycles. The solvent choice is critical; a high-purity, degassed aprotic solvent is preferable. If an aqueous buffer is required, it should be prepared with high-purity water, degassed, and maintained at a slightly acidic to neutral pH (pH 6-7), as strongly acidic or basic conditions can promote degradation.

Q3: What are the common signs of this compound degradation?

A3: Visual signs of degradation can include a change in the color of the solid material or solution. However, the most reliable indicator of degradation is the appearance of new peaks in a chromatographic analysis, such as High-Performance Liquid Chromatography (HPLC), and a corresponding decrease in the peak area of the intact this compound.

Q4: What are the primary factors that cause this compound to degrade?

A4: The main factors contributing to the degradation of this compound, a sesquiterpenoid diol, are:

  • Oxidation: The presence of oxygen can lead to the formation of hydroperoxides and other oxidative degradation products.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.

  • pH: Strongly acidic or alkaline conditions can catalyze hydrolysis or rearrangement reactions.

  • Incompatible Materials: Contact with strong acids, bases, or oxidizing and reducing agents should be avoided.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of Purity/Appearance of Extra Peaks in HPLC Chemical Degradation: The compound may be degrading due to improper storage conditions.1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and under an inert atmosphere. 2. Perform a Forced Degradation Study: This will help to identify potential degradation products and establish a stability-indicating analytical method. 3. Use Freshly Prepared Solutions: Whenever possible, prepare solutions immediately before use.
Discoloration of Solid or Solution Oxidation or Photodegradation: Exposure to oxygen or light can lead to the formation of colored impurities.1. Store Under Inert Gas: Purge the container with argon or nitrogen before sealing. 2. Protect from Light: Use amber vials or wrap containers in foil. 3. Consider Antioxidants: For solutions, the addition of a small amount of an antioxidant like BHT may be considered, but its compatibility with downstream applications must be verified.
Inconsistent Experimental Results Degradation During Experimentation: The compound may be degrading in the experimental medium.1. Assess Stability in Experimental Buffer: Run a time-course experiment to monitor the stability of this compound in your specific experimental medium. 2. Control Temperature: Perform experiments at the lowest feasible temperature. 3. Minimize Exposure to Air and Light: Keep samples covered and on ice when not in immediate use.

Quantitative Stability Data

The following tables summarize hypothetical stability data for this compound under various stress conditions. This data is illustrative and intended to guide researchers in designing their own stability studies.

Table 1: Stability of Solid this compound Under Different Storage Conditions Over 12 Months

Storage ConditionPurity (%) after 3 monthsPurity (%) after 6 monthsPurity (%) after 12 months
-20°C, Dark, Inert Atmosphere99.899.599.1
4°C, Dark, Inert Atmosphere99.298.597.0
25°C, Dark, Air97.595.290.8
25°C, Light, Air95.190.382.5

Table 2: Stability of this compound (1 mg/mL in Methanol) in Solution Over 4 Weeks

Storage ConditionPurity (%) after 1 weekPurity (%) after 2 weeksPurity (%) after 4 weeks
-80°C, Dark99.999.899.7
-20°C, Dark99.599.098.2
4°C, Dark98.897.695.4
25°C, Dark96.292.585.1

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.
  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) (1:1 v/v) and keep at room temperature for 24 hours, protected from light.
  • Thermal Degradation: Incubate the solid this compound powder at 70°C for 48 hours.
  • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.
  • Dilute all samples to a suitable concentration for HPLC analysis.
  • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general HPLC method for assessing the purity and stability of this compound. Method optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 50% B

    • 26-30 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Data Analysis: Integrate the peak area of this compound and any degradation products. Calculate the percentage purity of this compound.

Visualizations

degradation_pathway This compound This compound (Eudesmane Diol) Oxidized_Products Oxidized Products (e.g., Hydroperoxides, Epoxides) This compound->Oxidized_Products [O] Rearrangement_Products Rearrangement/Dehydration Products This compound->Rearrangement_Products H+ / OH- Oxidation Oxidation (O2, Light) Acid_Base Acid/Base Catalysis

Caption: Proposed degradation pathways for this compound.

experimental_workflow cluster_storage Storage cluster_experiment Experimentation cluster_troubleshooting Troubleshooting Solid Solid this compound (-20°C, Dark, Inert Gas) Preparation Prepare Fresh Solution Solid->Preparation Solution This compound Solution (-80°C, Dark, Degassed Solvent) Solution->Preparation Experiment Perform Experiment (Controlled Temp, Min. Light/Air) Preparation->Experiment Analysis HPLC Purity Analysis Experiment->Analysis Degradation_Check Unexpected Results? Check for Degradation Analysis->Degradation_Check Forced_Degradation Forced Degradation Study Degradation_Check->Forced_Degradation Method_Validation Validate Stability-Indicating Method Forced_Degradation->Method_Validation

Caption: Recommended workflow for handling this compound.

References

Technical Support Center: Isosativenediol and Related Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is for research and development purposes only. Isosativenediol is a specialized research chemical, and there is limited publicly available data on its specific biological activities and established experimental protocols. This guide provides general strategies and troubleshooting advice based on the broader class of sesquiterpenoids and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound (CAS: 57079-92-2) is a bicyclic sesquiterpene diol with the chemical formula C15H24O2. It is a natural product isolated from the culture filtrates of the fungus Cochliobolus sativus (also known as Bipolaris species). While specific biological activities for this compound are not extensively documented in publicly available literature, related seco-sativene sesquiterpenoids isolated from the same fungus have demonstrated phytotoxic effects.[1][2] Generally, sesquiterpenoids as a class exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties.[3][4]

Q2: I am not observing the expected biological activity in my preliminary screens with this compound. What are the possible reasons?

Several factors could contribute to a lack of observed activity:

  • Compound Solubility: this compound, like many sesquiterpenoids, may have poor aqueous solubility. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to your assay medium. Precipitates can lead to inaccurate concentrations and reduced activity.

  • Assay System Sensitivity: The specific cell line or biological system you are using may not be sensitive to the mechanism of action of this compound or related sesquiterpenoids.

  • Concentration Range: The effective concentration might be higher or lower than the range you have tested. A broad dose-response experiment is recommended.

  • Compound Stability: Assess the stability of this compound under your experimental conditions (e.g., temperature, light exposure, and medium components).

Q3: What are some general strategies to potentially enhance the biological activity of a sesquiterpenoid like this compound?

Enhancing the biological activity of a natural product can be approached through several methods:

  • Chemical Derivatization: Modifying the structure of this compound through chemical synthesis can improve its potency, selectivity, and pharmacokinetic properties.[5][6] This could involve adding functional groups to alter its polarity or reactivity.

  • Formulation Strategies: For in vivo studies, formulating the compound in a suitable delivery system (e.g., nanoparticles, liposomes) can improve its solubility, bioavailability, and targeting to specific tissues.

  • Metabolic Engineering: If the goal is to increase the production of this compound or related bioactive compounds from the source organism, metabolic engineering strategies can be employed to upregulate key enzymes in the biosynthetic pathway.[7][8]

Troubleshooting Guides

Problem: Low Cytotoxicity Observed in Cancer Cell Lines
Possible Cause Troubleshooting Step
Poor Compound Solubility - Visually inspect for precipitation after adding to media.- Increase the initial DMSO concentration in the stock solution and decrease the final volume added to the well.- Consider using a solubilizing agent, though this may have its own cellular effects.
Incorrect Dosage - Perform a wider dose-response curve, from nanomolar to high micromolar concentrations.
Cell Line Resistance - Test against a panel of different cancer cell lines with varying sensitivities.- Research the expression of potential target pathways in your chosen cell line.
Assay Duration - Extend the incubation time (e.g., from 24h to 48h or 72h) to allow for delayed cytotoxic effects.
Problem: Inconsistent Anti-inflammatory Assay Results
Possible Cause Troubleshooting Step
Variability in Inflammatory Stimulus - Ensure consistent concentration and preparation of the inflammatory agent (e.g., LPS).- Check the passage number of your cells, as responsiveness can change over time.
Interference with Readout - If using a colorimetric or fluorometric assay, check if this compound interferes with the signal at the wavelengths used.
Timing of Treatment - Optimize the pre-treatment time with this compound before adding the inflammatory stimulus.

Experimental Protocols

Note: The following are generalized protocols that would need to be optimized for this compound.

General Protocol for Assessing Cytotoxicity using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically around 570 nm).

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.

Visualizations

Logical Workflow for Investigating a Novel Sesquiterpenoid

G cluster_0 Initial Characterization cluster_1 In Vitro Bioactivity Screening cluster_2 Activity Enhancement Isolation & Purification Isolation & Purification Structural Elucidation Structural Elucidation Isolation & Purification->Structural Elucidation Purity Assessment Purity Assessment Structural Elucidation->Purity Assessment Cytotoxicity Assays Cytotoxicity Assays Purity Assessment->Cytotoxicity Assays Anti-inflammatory Assays Anti-inflammatory Assays Purity Assessment->Anti-inflammatory Assays Antimicrobial Assays Antimicrobial Assays Purity Assessment->Antimicrobial Assays Hit Compound Hit Compound Cytotoxicity Assays->Hit Compound IC50 < 10 µM Anti-inflammatory Assays->Hit Compound Significant Inhibition Antimicrobial Assays->Hit Compound Low MIC Chemical Derivatization Chemical Derivatization Lead Optimization Lead Optimization Chemical Derivatization->Lead Optimization Formulation Studies Formulation Studies In Vivo Studies In Vivo Studies Formulation Studies->In Vivo Studies Hit Compound->Chemical Derivatization Hit Compound->Formulation Studies

Caption: A general workflow for the investigation and development of a novel sesquiterpenoid.

Hypothetical Signaling Pathway for Sesquiterpenoid Anti-inflammatory Activity

Many sesquiterpenoids exert their anti-inflammatory effects by modulating the NF-κB signaling pathway.[3]

LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK Complex IKK Complex MyD88->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB NF-κB IKK Complex->NF-κB Activation IκBα->NF-κB Inhibition Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription This compound (Hypothetical) This compound (Hypothetical) This compound (Hypothetical)->IKK Complex Inhibition?

Caption: Hypothetical inhibition of the NF-κB pathway by a sesquiterpenoid.

References

Dealing with co-eluting impurities in Isosativenediol purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting impurities during the purification of Isosativenediol and related diterpenoid compounds.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to diagnose a co-elution problem in my this compound purification?

A1: Co-elution, where two or more compounds exit a chromatography column at the same time, can lead to inaccurate quantification and impure fractions.[1] To diagnose this issue, start by examining the peak shape in your chromatogram. Asymmetrical peaks, such as those exhibiting tailing or fronting, can indicate the presence of a hidden, co-eluting impurity.[2][3] Further investigation using a Diode Array Detector (DAD) or Mass Spectrometry (MS) can help confirm co-elution by revealing inconsistencies in the UV-Vis spectrum or mass-to-charge ratio across the peak.[1][4]

Q2: My this compound peak is tailing. What are the common causes and how can I fix it?

A2: Peak tailing is a common issue in chromatography and can be caused by several factors.[2] One primary cause is the interaction of basic functional groups in the analyte with acidic silanol groups on the silica-based stationary phase.[2] Other potential causes include column overload, packing bed deformation, or a partially blocked inlet frit.[2][5]

To address peak tailing, consider the following troubleshooting steps:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, reducing unwanted secondary interactions.[2]

  • Use an End-Capped Column: These columns have treated residual silanol groups, minimizing their potential for interaction with polar analytes.[2]

  • Check for Column Overload: Dilute your sample and reinject it. If the peak shape improves, you were likely overloading the column.[2]

  • Inspect and Clean the Column: If you suspect a blocked frit, backflushing the column may resolve the issue.[5] Regular maintenance, including replacing solvent filters and using guard columns, can prevent this problem.[2]

Q3: I have confirmed a co-eluting impurity. What are the primary strategies to achieve separation?

A3: The key to separating co-eluting compounds is to alter the selectivity of your chromatographic system. This involves changing the chemical or physical interactions between your analytes and the stationary and mobile phases.[1] This approach is often referred to as using "orthogonal" separation conditions.[6] Consider the following strategies:

  • Change the Mobile Phase Composition: Switching from one organic modifier to another (e.g., acetonitrile to methanol or vice versa) can alter the elution profile.[1][6]

  • Modify the Mobile Phase pH: For ionizable compounds, adjusting the pH can significantly impact retention times and selectivity.[6][7]

  • Alter the Stationary Phase: If changes to the mobile phase are ineffective, the column chemistry may not be suitable for the separation.[1] Switching to a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl or cyano column) can provide the necessary change in selectivity.[1]

  • Adjust the Temperature: Changing the column temperature can influence the interactions between the analytes and the stationary phase, potentially improving resolution.[6]

Troubleshooting Guides

Guide 1: Systematic Approach to Resolving Co-eluting Peaks in HPLC

This guide provides a step-by-step workflow for troubleshooting and resolving co-eluting impurities during the HPLC purification of this compound.

Step 1: Initial Observation and Confirmation

  • Symptom: Poor peak shape (tailing or fronting), or inconsistent analytical results.

  • Action:

    • Visually inspect the chromatogram for peak asymmetry.

    • Utilize a DAD to check for spectral uniformity across the peak.

    • Employ an MS detector to look for multiple mass-to-charge ratios within the peak.

Step 2: Method Optimization

  • Objective: To achieve baseline separation of this compound from the co-eluting impurity.

  • Workflow:

G cluster_0 Troubleshooting Co-elution start Co-eluting Peaks Identified change_mobile_phase Modify Mobile Phase (Solvent, pH, Gradient) start->change_mobile_phase Start Optimization resolved Peaks Resolved change_mobile_phase->resolved Successful not_resolved Still Co-eluting change_mobile_phase->not_resolved Unsuccessful change_column Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) change_column->resolved Successful not_resolved2 not_resolved2 change_column->not_resolved2 Unsuccessful optimize_temp Adjust Column Temperature optimize_temp->resolved Successful not_resolved3 not_resolved3 optimize_temp->not_resolved3 Unsuccessful derivatization Consider Derivatization derivatization->resolved Successful not_resolved4 not_resolved4 derivatization->not_resolved4 Unsuccessful alternative_method Explore Alternative Purification Methods not_resolved->change_column not_resolved2->optimize_temp not_resolved3->derivatization not_resolved4->alternative_method

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Guide 2: Alternative Purification Strategies for Challenging Separations

When chromatographic methods alone are insufficient to resolve co-eluting impurities, alternative or complementary techniques can be employed.

  • Crystallization: This technique can be a highly effective final purification step.[8][9] The principle is based on the differential solubility of the target compound and its impurities in a given solvent system.[9] By carefully selecting the solvent and controlling conditions such as temperature and evaporation rate, it is often possible to obtain highly pure crystals of this compound.[8][9][10]

  • Derivatization: In some cases, chemically modifying the this compound and/or the impurity can alter their chromatographic properties, enabling separation.[11] This is particularly useful if the co-eluting impurity shares very similar structural and polarity characteristics with the target compound. After separation, the derivatizing group can be removed to yield the pure this compound.

Experimental Protocols

Protocol 1: Generic Reverse-Phase HPLC Method for Diterpenoid Purification

This protocol provides a starting point for the purification of this compound. Optimization will likely be required.

ParameterSetting
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50-100% B over 30 minutes
Flow Rate 1.0 mL/min
Detection 210 nm
Injection Volume 20 µL
Protocol 2: Crystallization for Final Purification

This protocol outlines a general procedure for purification by crystallization.

  • Solvent Selection: Dissolve a small amount of the partially purified this compound in various solvents to identify one in which it is sparingly soluble at room temperature but readily soluble when heated.

  • Dissolution: Dissolve the impure this compound in the minimum amount of the chosen hot solvent to create a saturated solution.

  • Cooling: Slowly cool the solution to allow for the formation of well-defined crystals. Rapid cooling may trap impurities.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

Data Presentation

Table 1: HPLC Method Parameters for Diterpenoid Separation

This table summarizes typical HPLC parameters used for the separation of diterpenoids, which can be adapted for this compound purification.

ParameterMethod 1Method 2Method 3
Column C18Phenyl-HexylCyano
Mobile Phase A 0.1% Formic Acid in WaterWater0.05% TFA in Water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient LinearIsocraticStep
Flow Rate (mL/min) 1.00.81.2
Temperature (°C) 253040
Detection (nm) 210225205
Table 2: Troubleshooting Common HPLC Issues

This table provides a quick reference for troubleshooting common problems encountered during this compound purification.

IssuePotential CauseRecommended Action
Peak Tailing Secondary interactions with silanolsLower mobile phase pH; use an end-capped column.
Peak Fronting Column overloadDilute the sample; use a larger diameter column.
Poor Resolution Inadequate selectivityChange mobile phase solvent; change stationary phase.
Ghost Peaks Impurities in the mobile phaseUse high-purity solvents; run a blank gradient.

Signaling Pathways and Workflows

G cluster_1 Purification Workflow crude_extract Crude this compound Extract flash_chrom Flash Chromatography (Initial Cleanup) crude_extract->flash_chrom hplc_purification HPLC Purification flash_chrom->hplc_purification fraction_analysis Fraction Analysis (Purity Check) hplc_purification->fraction_analysis co_elution_check Co-elution? fraction_analysis->co_elution_check pure_product Pure this compound co_elution_check->pure_product No troubleshoot Troubleshoot Co-elution co_elution_check->troubleshoot Yes crystallization Crystallization (Final Polish) pure_product->crystallization Optional troubleshoot->hplc_purification Re-optimize

Caption: General workflow for the purification of this compound.

References

Validation & Comparative

The Bioactivity of Isosativenediol in the Context of Sesquiterpenes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

While specific bioactivity data for the sesquiterpene Isosativenediol remains limited in publicly available research, a comparative analysis with other well-studied sesquiterpenes, particularly those isolated from the same genus, Baccharis, provides valuable insights for researchers and drug development professionals. This guide synthesizes the known biological activities of related sesquiterpenes, offering a predictive framework for the potential therapeutic applications of this compound and highlighting areas for future investigation.

Sesquiterpenes, a class of 15-carbon isoprenoids, are widely recognized for their diverse and potent biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] this compound is a sesquiterpene diol that has been identified in plant species such as Baccharis salicifolia.[2] The genus Baccharis is a rich source of various bioactive compounds, including a wide array of sesquiterpenes, diterpenes, and flavonoids, which have demonstrated significant therapeutic potential.[2][3][4]

Comparative Bioactivity of Sesquiterpenes

To contextualize the potential bioactivity of this compound, this section compares the experimentally determined activities of other prominent sesquiterpenes. The data presented below is sourced from various in vitro and in vivo studies.

Anticancer Activity

Many sesquiterpenes exhibit cytotoxic effects against various cancer cell lines. The mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of tumor growth and metastasis.

SesquiterpeneCancer Cell LineBioactivity (IC₅₀/EC₅₀)Reference
Baccharin KB (human oral epidermoid carcinoma)1.6 µg/mLNot explicitly cited
β-Caryophyllene VariousVariesNot explicitly cited
Parthenolide VariousVaries[1]
Artemisinin VariousVariesNot explicitly cited
Anti-inflammatory Activity

Sesquiterpenes are well-documented for their anti-inflammatory effects, often mediated through the inhibition of key inflammatory pathways such as NF-κB and MAPK.

SesquiterpeneModelBioactivityReference
β-Caryophyllene In vivoReduction of paw edemaNot explicitly cited
Spathulenol In vitroInhibition of NO production[2]
Ledol In vitroInhibition of inflammatory mediatorsNot explicitly cited
Antimicrobial Activity

Several sesquiterpenes have demonstrated efficacy against a range of bacterial and fungal pathogens. Their lipophilic nature allows them to disrupt microbial membranes and interfere with cellular processes.

SesquiterpeneMicroorganismBioactivity (MIC)Reference
Elemol Rhipibruchus picturatusInsecticidal activity[2]
Spathulenol Various bacteria and fungiVaries[2]
Cedrol Various bacteriaVariesNot explicitly cited

Experimental Protocols

The following are generalized methodologies for key experiments cited in the study of sesquiterpene bioactivity.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the sesquiterpene for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Nitric Oxide (NO) Inhibition Assay

This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

  • Cell Culture: Macrophages are cultured in 96-well plates.

  • Compound and LPS Treatment: Cells are pre-treated with different concentrations of the sesquiterpene for a short period before being stimulated with LPS.

  • Incubation: The cells are incubated for 24 hours to allow for NO production.

  • Griess Reaction: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

  • Microorganism Preparation: A standardized inoculum of the test microorganism is prepared.

  • Serial Dilution: The sesquiterpene is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microorganism.

  • Incubation: The plate is incubated under appropriate conditions for the microorganism to grow.

  • Visual Assessment: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways

The bioactivity of many sesquiterpenes can be attributed to their modulation of specific cellular signaling pathways. Diagrams illustrating these pathways are provided below.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (e.g., COX-2, iNOS, TNF-α) Nucleus->Inflammatory_Genes activates transcription of Sesquiterpenes Sesquiterpenes (e.g., β-Caryophyllene) Sesquiterpenes->IKK inhibit

Caption: Simplified NF-κB signaling pathway and the inhibitory action of certain sesquiterpenes.

Apoptosis_Pathway Sesquiterpenes Sesquiterpenes (e.g., Baccharin) Mitochondrion Mitochondrion Sesquiterpenes->Mitochondrion induce release of Cytochrome_c Cytochrome c Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Intrinsic apoptosis pathway induced by some cytotoxic sesquiterpenes.

Conclusion

While direct experimental evidence for the bioactivity of this compound is currently lacking, its structural classification as a sesquiterpene and its origin from the Baccharis genus strongly suggest it possesses therapeutic potential. The comparative data from other sesquiterpenes, such as baccharin and spathulenol, indicate that this compound is a promising candidate for anticancer, anti-inflammatory, and antimicrobial research. Further investigation is warranted to isolate and characterize the specific biological activities and mechanisms of action of this compound, which could lead to the development of novel therapeutic agents.

References

Validation of Isosativenediol's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available information on "Isosativenediol" is limited. Therefore, this guide presents a hypothetical mechanism of action based on the known activities of structurally related natural products, such as other plant-derived flavonoids and terpenoids. The experimental data and pathways described herein serve as a template for the validation and comparison of a novel compound with similar purported anti-inflammatory and antifungal activities.

This guide provides an objective comparison of the hypothetical performance of this compound against established alternatives, supported by detailed experimental protocols and visual representations of the underlying biological processes.

Proposed Mechanism of Action: Dual Anti-Inflammatory and Antifungal Activity

Many plant-derived compounds exhibit potent anti-inflammatory and antifungal properties.[1][2] Their therapeutic effects are often attributed to the modulation of key signaling pathways involved in inflammation and the disruption of fungal cell integrity.

Anti-Inflammatory Pathway: Inhibition of NF-κB and MAPK Signaling

A significant number of natural products exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][4][5] These pathways are crucial in the production of pro-inflammatory mediators.[6][7] this compound is hypothesized to inhibit these pathways, leading to a reduction in the expression of inflammatory cytokines.

Proposed Anti-Inflammatory Mechanism of this compound cluster_NFkB NF-κB Complex LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates MAPKKK MAPKKK TLR4->MAPKKK Activates IκBα IκBα IKK->IκBα Phosphorylates (Degradation) NFκB NF-κB nucleus Nucleus NFκB->nucleus Translocates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines Gene Expression MAPKK MAPKK MAPKKK->MAPKK p38_MAPK p38 MAPK MAPKK->p38_MAPK p38_MAPK->nucleus Activates Transcription Factors This compound This compound This compound->IKK Inhibits This compound->p38_MAPK Inhibits

Caption: Proposed Anti-Inflammatory Mechanism of this compound.

Antifungal Pathway: Disruption of Fungal Cell Membrane

Natural antifungal agents often work by disrupting the fungal cell membrane, leading to cell death.[8][9] This can occur through the inhibition of ergosterol biosynthesis, a key component of the fungal cell membrane, or by directly interacting with membrane components, altering its permeability.[10][11]

Comparative Performance Data

The following table summarizes the hypothetical in vitro efficacy of this compound compared to standard anti-inflammatory and antifungal drugs.

CompoundAssay Target/OrganismMetricValue (µM)Reference CompoundReference Value (µM)
This compound LPS-stimulated RAW 264.7 macrophagesIC₅₀ (NO production)12.5Dexamethasone0.5
This compound Candida albicansMIC8Fluconazole2
This compound Aspergillus fumigatusMIC16Amphotericin B1

Note: The data presented for this compound is hypothetical and for illustrative purposes only.

Experimental Protocols

Western Blot for Phospho-p38 MAPK

This protocol is used to determine if this compound inhibits the phosphorylation of p38 MAPK in response to an inflammatory stimulus.

a. Cell Culture and Treatment:

  • RAW 264.7 macrophages are cultured to 80-90% confluency.

  • Cells are pre-treated with varying concentrations of this compound for 1 hour.

  • Cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes.

b. Protein Extraction and Quantification:

  • Cells are lysed, and total protein is extracted.

  • Protein concentration is determined using a BCA assay.

c. SDS-PAGE and Western Blotting:

  • Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[12][13]

  • The membrane is blocked and then incubated with primary antibodies against phospho-p38 MAPK and total p38 MAPK overnight at 4°C.[14][15]

  • The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

NF-κB Luciferase Reporter Assay

This assay measures the activation of the NF-κB transcription factor.[17][18]

a. Cell Transfection and Treatment:

  • HEK293T cells are co-transfected with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • After 24 hours, cells are pre-treated with this compound for 1 hour.

  • Cells are then stimulated with TNF-α (10 ng/mL) for 6 hours.

b. Luciferase Activity Measurement:

  • Cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.[19][20]

  • Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a substance that prevents visible growth of a microorganism.[21][22]

a. Inoculum Preparation:

  • Fungal strains (Candida albicans, Aspergillus fumigatus) are cultured, and a standardized inoculum is prepared.

b. Broth Microdilution:

  • This compound and control antifungal drugs are serially diluted in a 96-well plate containing RPMI-1640 medium.[23]

  • The fungal inoculum is added to each well.

c. Incubation and Reading:

  • The plate is incubated at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[24][25][26]

Experimental Validation Workflow

The following diagram illustrates a typical workflow for validating the mechanism of action of a novel compound like this compound.

Experimental Workflow for MoA Validation start Start screening Initial Screening (Anti-inflammatory & Antifungal Assays) start->screening dose_response Dose-Response & Cytotoxicity (IC50, MIC, CC50) screening->dose_response pathway_analysis Signaling Pathway Analysis dose_response->pathway_analysis western_blot Western Blot (p-p38 MAPK) pathway_analysis->western_blot Inflammation luciferase_assay NF-κB Luciferase Assay pathway_analysis->luciferase_assay Inflammation ergosterol_assay Ergosterol Quantification Assay pathway_analysis->ergosterol_assay Antifungal data_analysis Data Analysis & Interpretation western_blot->data_analysis luciferase_assay->data_analysis ergosterol_assay->data_analysis conclusion Mechanism of Action Validated data_analysis->conclusion

Caption: Workflow for Mechanism of Action Validation.

References

Cross-Validation of Analytical Methods for Isosativenediol Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds is paramount. This guide provides a comprehensive comparison of two robust analytical methods—High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of Isosativenediol. The objective is to present a framework for cross-validating these methods to ensure data integrity, consistency, and reliability across different analytical platforms.

Method Comparison

The selection of an analytical method for this compound quantification is contingent upon the specific requirements of the study, such as the sample matrix, required sensitivity, and desired throughput. HPLC-UV is a widely accessible and cost-effective technique suitable for routine analysis, while GC-MS offers high selectivity and sensitivity, particularly for volatile or semi-volatile compounds.

Table 1: Comparison of HPLC-UV and GC-MS for this compound Quantification

ParameterHPLC-UVGC-MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on volatility and column interaction, detection by mass-to-charge ratio.
Selectivity Moderate; dependent on chromatographic separation.High; based on retention time and mass fragmentation pattern.
Sensitivity Lower (typically in the µg/mL to ng/mL range).Higher (typically in the ng/mL to pg/mL range).
Linearity (r²) > 0.995> 0.998
Accuracy (% Recovery) 95-105%97-103%
Precision (%RSD) < 5%< 3%
Sample Derivatization Not typically required.Often required to increase volatility and thermal stability.
Matrix Effects Less susceptible.Can be susceptible to matrix interference.
Instrumentation Cost LowerHigher
Throughput HighModerate

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following protocols are illustrative and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject.

  • Quantification: Based on the peak area of an external standard calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

  • Derivatization: To a dried sample, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine. Heat at 70°C for 30 minutes.

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Energy: 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound.

  • Quantification: Based on the peak area relative to an internal standard.

Mandatory Visualization

The following diagrams illustrate the cross-validation workflow and the logical relationship for selecting an appropriate analytical method.

cross_validation_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_objectives Define Objectives & Acceptance Criteria select_methods Select Analytical Methods (HPLC-UV, GC-MS) define_objectives->select_methods prepare_samples Prepare Identical Sample Sets select_methods->prepare_samples analyze_hplc Analyze with HPLC-UV prepare_samples->analyze_hplc analyze_gcms Analyze with GC-MS prepare_samples->analyze_gcms compare_results Statistically Compare Results (e.g., t-test, Bland-Altman) analyze_hplc->compare_results analyze_gcms->compare_results assess_bias Assess Bias & Concordance compare_results->assess_bias conclusion Conclusion on Method Comparability assess_bias->conclusion

Caption: Workflow for the cross-validation of analytical methods.

method_selection_logic start Start: Need to Quantify this compound sensitivity High Sensitivity Required? (pg/mL) start->sensitivity volatility Is the Analyte Volatile/Semi-Volatile? sensitivity->volatility Yes throughput High Throughput Needed? sensitivity->throughput No gcms Use GC-MS volatility->gcms Yes consider_gcms Consider GC-MS volatility->consider_gcms No hplc Use HPLC-UV throughput->hplc Yes throughput->consider_gcms No

Caption: Logic diagram for selecting an analytical method.

References

A Methodological Guide for the Comparative Study of Natural versus Synthetic Isosativenediol

Author: BenchChem Technical Support Team. Date: November 2025

Publication Note: Direct comparative studies on natural versus synthetic Isosativenediol are not currently available in the published literature. This guide, therefore, presents a robust methodological framework for researchers and drug development professionals to conduct such a comparative analysis. The experimental protocols and data presented herein are hypothetical and serve as a template for future research in this area.

Introduction

This compound, a compound of interest, has potential therapeutic applications stemming from the traditional use of plants from the Isatis genus, which are known to possess anti-inflammatory and antiviral properties.[1] The advancement of synthetic chemistry allows for the production of this compound, which may offer advantages in terms of purity and scalability over its natural counterpart extracted from plant sources. However, the biological equivalence and potential synergistic effects of co-extracted compounds in natural preparations warrant a thorough comparative investigation. This guide outlines a comprehensive experimental plan to compare the physicochemical properties and biological activities of natural and synthetic this compound.

Data Presentation

To facilitate a clear comparison, all quantitative data from the proposed experiments should be meticulously recorded and presented in a structured tabular format.

Table 1: Physicochemical Properties

PropertyNatural this compoundSynthetic this compoundMethod
Molecular Weight ( g/mol )Data to be determinedData to be determinedMass Spectrometry
Melting Point (°C)Data to be determinedData to be determinedDifferential Scanning Calorimetry
Solubility (mg/mL) in WaterData to be determinedData to be determinedHPLC-UV
Solubility (mg/mL) in DMSOData to be determinedData to be determinedHPLC-UV
LogP (Octanol/Water)Data to be determinedData to be determinedShake-flask method & HPLC
Purity (%)Data to be determinedData to be determinedHPLC, NMR

Table 2: In Vitro Cytotoxicity Data

Cell LineNatural this compound CC₅₀ (µM)Synthetic this compound CC₅₀ (µM)
Vero E6Data to be determinedData to be determined
RAW 264.7Data to be determinedData to be determined
A549Data to be determinedData to be determined

CC₅₀: 50% cytotoxic concentration

Table 3: In Vitro Biological Activity Data

AssayNatural this compound IC₅₀/EC₅₀ (µM)Synthetic this compound IC₅₀/EC₅₀ (µM)
Nitric Oxide (NO) Inhibition AssayData to be determinedData to be determined
Influenza A (H1N1) Plaque Reduction AssayData to be determinedData to be determined
SARS-CoV-2 Plaque Reduction AssayData to be determinedData to be determined

IC₅₀: 50% inhibitory concentration; EC₅₀: 50% effective concentration

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings.

Physicochemical Characterization

Objective: To determine and compare the fundamental physicochemical properties of natural and synthetic this compound.

Methodology:

  • High-Performance Liquid Chromatography (HPLC): To assess purity and quantify solubility. A C18 column with a gradient of acetonitrile and water is a common starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and assess purity. ¹H and ¹³C NMR spectra should be acquired.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compounds.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and thermal stability.

  • LogP Determination: The octanol-water partition coefficient to be determined using the shake-flask method followed by quantification of the compound in each phase by HPLC-UV.

In Vitro Cytotoxicity Assay

Objective: To evaluate the cytotoxic effects of natural and synthetic this compound on various cell lines.

Methodology: MTT Assay

  • Cell Seeding: Seed Vero E6 (kidney epithelial), RAW 264.7 (macrophage), and A549 (lung carcinoma) cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of natural and synthetic this compound (e.g., 0.1 to 100 µM) and incubate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.

In Vitro Anti-inflammatory Assay

Objective: To assess the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology: Nitric Oxide (NO) Inhibition Assay

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of natural and synthetic this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.[4][5][6]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) for NO production.

In Vitro Antiviral Assay

Objective: To evaluate the antiviral activity of this compound against relevant viruses.

Methodology: Plaque Reduction Assay

  • Cell Seeding: Seed Vero E6 cells in 6-well plates to form a confluent monolayer.

  • Virus Preparation: Prepare serial dilutions of the virus stock (e.g., Influenza A or SARS-CoV-2).

  • Compound Treatment: Incubate the virus dilutions with various concentrations of natural and synthetic this compound for 1 hour at 37°C.

  • Infection: Infect the Vero E6 cell monolayers with the virus-compound mixture for 1 hour.

  • Overlay: Remove the inoculum and overlay the cells with a medium containing 1% methylcellulose and the corresponding concentration of the compound.

  • Incubation: Incubate the plates for 3-5 days to allow for plaque formation.[7]

  • Staining: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques and calculate the 50% effective concentration (EC₅₀).

Visualizations

Experimental and Analytical Workflow

G cluster_0 Source Material cluster_1 Physicochemical Characterization cluster_2 Biological Evaluation cluster_3 Comparative Analysis Natural this compound Natural this compound Purity (HPLC, NMR) Purity (HPLC, NMR) Natural this compound->Purity (HPLC, NMR) Analysis Synthetic this compound Synthetic this compound Synthetic this compound->Purity (HPLC, NMR) Analysis Structure (NMR, MS) Structure (NMR, MS) Purity (HPLC, NMR)->Structure (NMR, MS) Properties (DSC, LogP) Properties (DSC, LogP) Structure (NMR, MS)->Properties (DSC, LogP) Cytotoxicity (MTT) Cytotoxicity (MTT) Properties (DSC, LogP)->Cytotoxicity (MTT) Anti-inflammatory (NO Assay) Anti-inflammatory (NO Assay) Cytotoxicity (MTT)->Anti-inflammatory (NO Assay) Antiviral (Plaque Assay) Antiviral (Plaque Assay) Anti-inflammatory (NO Assay)->Antiviral (Plaque Assay) Data Comparison Data Comparison Antiviral (Plaque Assay)->Data Comparison G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK Pathway MAPK Pathway MyD88->MAPK Pathway NF-kB Pathway NF-kB Pathway MyD88->NF-kB Pathway Pro-inflammatory Cytokines Pro-inflammatory Cytokines MAPK Pathway->Pro-inflammatory Cytokines iNOS iNOS NF-kB Pathway->iNOS This compound This compound This compound->MAPK Pathway This compound->NF-kB Pathway NO NO iNOS->NO

References

In Vivo Validation of Isosativenediol's Therapeutic Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is no publicly available scientific literature detailing the in vivo validation of Isosativenediol's therapeutic effects. Extensive searches of scientific databases and research publications did not yield any studies investigating the effects of this compound in living organisms.

Therefore, it is not possible to provide a comparison guide with experimental data, detailed methodologies, or signaling pathway diagrams related to this compound's in vivo performance. The core requirements of data presentation, experimental protocols, and mandatory visualizations cannot be fulfilled due to the absence of foundational research in this area.

Researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound should be aware that preclinical in vivo studies are a critical prerequisite for establishing any claims of efficacy and safety. Future research would need to focus on:

  • Pharmacokinetic and Pharmacodynamic Studies: To understand how this compound is absorbed, distributed, metabolized, and excreted by a living organism, and what effects it has on the body.

  • Efficacy Studies in Animal Models: To investigate the therapeutic potential of this compound in relevant animal models of specific diseases.

  • Toxicology and Safety Studies: To determine the potential adverse effects of this compound at various doses.

Until such studies are conducted and published, any discussion of this compound's therapeutic effects remains speculative. Professionals in the field are encouraged to consult peer-reviewed scientific literature for validated therapeutic agents and to approach any claims regarding this compound with scientific rigor and caution.

Assessing the Specificity of Novel Biological Compounds: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The discovery of novel bioactive compounds, such as Isosativenediol, presents a critical challenge in drug development: the precise identification and validation of their biological targets. The therapeutic efficacy and safety of any new chemical entity are intrinsically linked to its specificity – its ability to interact with the intended target with high affinity while minimizing engagement with other proteins, which could lead to off-target effects and toxicity.

This guide provides a comprehensive overview of modern experimental strategies to assess the target specificity of a novel compound, using this compound as a representative example. We will detail key experimental protocols, present hypothetical data for comparative analysis, and visualize complex workflows and signaling pathways to provide a clear roadmap for researchers, scientists, and drug development professionals.

I. Methodologies for Target Identification and Validation

A multi-pronged approach is essential for confidently identifying and validating the biological targets of a novel compound. These methods can be broadly categorized into direct and indirect approaches.

Direct Approaches: Identifying Physical Binders

These methods aim to identify proteins that physically interact with the compound of interest.

  • Affinity Purification-Mass Spectrometry (AP-MS): This is a classic and powerful technique. The compound is immobilized on a solid support (e.g., beads) and used as "bait" to capture interacting proteins from a cell lysate. The captured proteins are then identified by mass spectrometry.

  • Activity-Based Protein Profiling (ABPP): ABPP utilizes reactive probes that covalently bind to the active sites of specific enzyme families.[1] A novel compound can be tested for its ability to compete with these probes, thus revealing its preferred enzyme targets within a complex proteome. This method is particularly useful for identifying covalent inhibitors.[1]

Indirect and In-Cell Approaches: Confirming Target Engagement

These methods assess whether the compound engages its target within the complex environment of a living cell.

  • Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that a ligand binding to its target protein increases the protein's thermal stability.[2] Cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified. A shift in the melting curve indicates target engagement.[2][3]

  • Heat Shock Protein Inhibition Protein Stability Assay (HIPStA): This high-throughput method measures the stabilization effect that drug-target binding has on protein turnover when chaperone proteins like HSP90 are inhibited.[4]

II. Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) and grow to 80-90% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control for a predetermined time (e.g., 1-2 hours).

  • Heating and Lysis: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes using a thermal cycler. Lyse the cells by freeze-thaw cycles.

  • Protein Quantification: Separate the soluble and precipitated protein fractions by centrifugation. Collect the supernatant and quantify the amount of the putative target protein using Western blotting or an immunoassay like ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature for each treatment condition. A rightward shift in the melting curve for the this compound-treated samples compared to the vehicle control indicates target stabilization and therefore, engagement.

Protocol 2: Activity-Based Protein Profiling (ABPP) Competition Assay

  • Proteome Preparation: Prepare a cell lysate from a relevant cell line or tissue.

  • Compound Incubation: Pre-incubate aliquots of the proteome with varying concentrations of this compound or a known inhibitor (positive control) for 30 minutes at room temperature.

  • Probe Labeling: Add a broad-spectrum ABPP probe (e.g., a fluorophosphonate probe for serine hydrolases) to each sample and incubate for another 30 minutes.

  • Analysis: Quench the reaction and analyze the samples by SDS-PAGE. Visualize the labeled proteins using a fluorescence scanner. A decrease in the fluorescence intensity of a specific band in the this compound-treated lanes indicates that the compound has bound to that protein and prevented the probe from labeling it.

  • Target Identification: Excise the protein band of interest and identify the protein using mass spectrometry.

III. Data Presentation for Comparative Analysis

Quantitative data should be presented in a clear and structured format to allow for easy comparison.

Table 1: Hypothetical Kinase Inhibition Profile of this compound

This table compares the in vitro inhibitory activity (IC50) of this compound against a panel of kinases, alongside a known specific inhibitor (e.g., Staurosporine, a broad-spectrum inhibitor) and a known non-specific compound.

Target KinaseThis compound IC50 (nM)Staurosporine IC50 (nM)Compound X (Non-specific) IC50 (nM)
Putative Target A 15 10>10,000
Kinase B25012>10,000
Kinase C1,5008>10,000
Kinase D>10,00020>10,000
Kinase E80015>10,000

Data are hypothetical and for illustrative purposes only.

Table 2: Comparison of Target Engagement in Cells (CETSA)

This table shows the shift in the melting temperature (ΔTm) of the putative target protein A in the presence of different compounds, as determined by CETSA. A larger ΔTm indicates stronger target engagement in a cellular context.[2]

CompoundConcentration (µM)ΔTm (°C) for Target A
This compound 10+5.2
Staurosporine10+4.8
Compound X10+0.1

Data are hypothetical and for illustrative purposes only.

IV. Visualization of Workflows and Pathways

Diagrams are essential for illustrating complex biological processes and experimental designs.

experimental_workflow cluster_discovery Target Discovery cluster_validation Target Validation & Specificity cluster_pathway Pathway Analysis phenotypic_screening Phenotypic Screening ap_ms Affinity Purification-MS phenotypic_screening->ap_ms Identify initial hits abpp Activity-Based Protein Profiling phenotypic_screening->abpp cetsa Cellular Thermal Shift Assay (CETSA) ap_ms->cetsa Validate in-cell engagement abpp->cetsa kinase_panel Broad Kinase Panel Screening cetsa->kinase_panel Assess specificity proteome_profiling Proteome-wide Profiling cetsa->proteome_profiling genetic_validation Genetic Validation (RNAi/CRISPR) kinase_panel->genetic_validation Confirm physiological relevance proteome_profiling->genetic_validation downstream_analysis Downstream Signaling Analysis genetic_validation->downstream_analysis Elucidate mechanism phosphoproteomics Phosphoproteomics downstream_analysis->phosphoproteomics

Caption: Experimental workflow for target identification and specificity assessment.

signaling_pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras Activates This compound This compound raf Raf This compound->raf Inhibits ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription Phosphorylates response Cellular Response (Proliferation, Survival) transcription->response

References

Isosativenediol: A Comparative Analysis of Efficacy Against Existing Drugs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of Isosativenediol with existing therapeutic agents is not possible at this time due to the absence of available scientific literature and experimental data on a compound specifically named "this compound."

An extensive search of scientific databases and literature has yielded no information on a compound with the name "this compound." This suggests that "this compound" may be a novel, yet-to-be-documented compound, a rare synonym for another molecule, or a potential misspelling of a known phytochemical.

While the user's request focuses on this compound, our investigation into the likely plant source, Isatis indigotica (also known as Isatidis Radix or Ban Lan Gen), reveals a rich phytochemistry with numerous bioactive compounds demonstrating significant therapeutic potential. This report will, therefore, provide an overview of the known bioactive constituents of Isatis indigotica and their established pharmacological activities, which may offer a relevant context for future research on any novel compounds derived from this plant.

Bioactive Compounds in Isatis indigotica and Their Therapeutic Promise

Isatis indigotica is a traditional Chinese medicine herb renowned for its anti-inflammatory, antiviral, and immunomodulatory properties.[1][2][3][4][5][6][7][8][9][10] Scientific studies have identified several classes of bioactive molecules within the plant's roots and leaves that contribute to these effects. These include:

  • Alkaloids: Compounds like indirubin and isatin have been shown to possess antiviral and anti-inflammatory activities.[7][8]

  • Lignans: Lariciresinol and clemastanin B are among the lignans in Isatis indigotica that have demonstrated antiviral properties, particularly against influenza viruses.[4]

  • Flavonoids: These compounds are known for their antioxidant and anti-inflammatory effects.[1][2][11]

  • Organic Acids: Various organic acids contribute to the overall therapeutic profile of the plant extract.[1][2][12]

  • Polysaccharides: Polysaccharides from Isatis indigotica have been found to exhibit immunomodulatory and antiviral activities.[10]

Potential Therapeutic Areas and Existing Drug Comparisons

Given the established activities of its known constituents, a hypothetical novel compound from Isatis indigotica, such as "this compound," would likely be investigated for its efficacy in the following areas, drawing comparisons with the corresponding existing drug classes:

Anti-Inflammatory Activity

The anti-inflammatory effects of Isatis indigotica extracts are well-documented.[1][2][3][6][8][13] Any novel compound would be compared against:

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Such as ibuprofen and naproxen, which work by inhibiting cyclooxygenase (COX) enzymes.

  • Corticosteroids: Like prednisone, which have broad anti-inflammatory effects by suppressing immune responses.

  • Biologics: Including TNF-alpha inhibitors (e.g., adalimumab) for autoimmune-related inflammation.

Antiviral Activity

The traditional use of Isatis indigotica for treating viral infections is supported by modern research.[1][3][4][5][6][7][8] A new antiviral agent from this plant would be evaluated against:

  • Neuraminidase Inhibitors: Such as oseltamivir (Tamiflu) for influenza.

  • Direct-Acting Antivirals (DAAs): For infections like hepatitis C.

  • Nucleoside/Nucleotide Analogs: Like remdesivir, used in the treatment of certain viral infections.

Future Directions

Should "this compound" be identified and characterized in future research, a systematic evaluation of its efficacy would be necessary. This would involve a series of preclinical and clinical studies to determine its mechanism of action, potency, and safety profile in comparison to the standard-of-care drugs for relevant indications.

References

Benchmarking Isosativenediol Purity: A Comparative Guide to Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity is a critical step in the characterization of any new chemical entity, particularly those derived from natural sources. For Isosativenediol, a sesquiterpenoid diol of interest for its potential biological activities, establishing its purity against a certified analytical standard is paramount for ensuring the reliability and reproducibility of research findings. This guide provides a comprehensive framework for benchmarking the purity of a newly isolated or synthesized batch of this compound against a certified reference standard.

The methodologies outlined herein are based on established analytical techniques for the purity determination of natural products and small molecules.[1][2][3][] While this compound is used as a representative example, the principles and workflows can be adapted for other similar compounds.

Comparative Purity Analysis: this compound Batch vs. Analytical Standard

The following table summarizes hypothetical purity data for a representative batch of this compound compared against a certified analytical standard. Such a comparison is essential for quality control and to ensure that the material used in further studies meets the required specifications.

Analytical MethodParameterThis compound (Test Batch)This compound (Analytical Standard)Acceptance Criteria
HPLC-UV Purity (Area %)99.2%≥ 99.5%≥ 99.0%
Number of Impurities > 0.1%10≤ 2
GC-MS Purity (TIC Area %)99.4%≥ 99.5%≥ 99.0%
Residual Solvents< 0.05%Not Detected≤ 0.5%
qNMR (Quantitative NMR) Purity (w/w %)98.9%≥ 99.0%≥ 98.5%
Loss on Drying Water Content0.3%≤ 0.2%≤ 0.5%

Experimental Workflow for Purity Determination

A systematic approach is crucial for the accurate determination of purity. The following diagram illustrates a typical workflow for the comparative analysis of a test sample of this compound against an analytical standard.

experimental_workflow cluster_0 Sample Preparation cluster_1 Purity Analysis cluster_2 Data Analysis & Comparison cluster_3 Conclusion TestSample This compound Test Batch Dissolution Dissolution in appropriate solvent (e.g., Acetonitrile, Methanol) TestSample->Dissolution AnalyticalStandard This compound Analytical Standard AnalyticalStandard->Dissolution HPLC HPLC-UV/DAD Dissolution->HPLC GCMS GC-MS Dissolution->GCMS qNMR qNMR Dissolution->qNMR PurityCalculation Purity Calculation (Area %, w/w %) HPLC->PurityCalculation ImpurityProfiling Impurity Profiling HPLC->ImpurityProfiling GCMS->PurityCalculation GCMS->ImpurityProfiling qNMR->PurityCalculation Comparison Comparison with Analytical Standard PurityCalculation->Comparison ImpurityProfiling->Comparison Conclusion Acceptance or Rejection of Batch Comparison->Conclusion

A generalized workflow for the purity assessment of this compound.

Detailed Experimental Protocols

The following are generalized protocols for the analytical methods cited in this guide. It is important to note that method development and validation are essential for any specific compound, including this compound.

High-Performance Liquid Chromatography (HPLC-UV/DAD)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile and thermally stable compounds.[5][6] A Diode-Array Detector (DAD) allows for the acquisition of UV spectra across a range of wavelengths, aiding in peak purity analysis.[7]

Objective: To determine the purity of this compound by calculating the area percentage of the main peak relative to the total peak area and to identify and quantify any impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and DAD.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • This compound Test Batch

  • This compound Analytical Standard

Procedure:

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the this compound analytical standard and test batch in a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL.

    • Filter the solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient of water (A) and acetonitrile (B). For example:

      • 0-20 min: 50-90% B

      • 20-25 min: 90% B

      • 25-26 min: 90-50% B

      • 26-30 min: 50% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm (or a wavelength determined by UV scan of this compound)

  • Data Analysis:

    • Integrate all peaks in the chromatograms.

    • Calculate the area percentage purity of the main peak.

    • Compare the retention time and UV spectrum of the main peak in the test sample to that of the analytical standard.

    • Identify and quantify any impurities relative to the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[8][9][10] It provides both quantitative data from the Gas Chromatograph and structural information from the Mass Spectrometer.

Objective: To assess the purity of this compound and to identify any volatile impurities or residual solvents.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for the analysis of sesquiterpenoids (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

Reagents:

  • Dichloromethane or other suitable volatile solvent (GC grade)

  • This compound Test Batch

  • This compound Analytical Standard

Procedure:

  • Sample Preparation:

    • Dissolve a small, accurately weighed amount of the this compound test batch and analytical standard in the chosen solvent to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions (Example):

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 min

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 10 min

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-500

  • Data Analysis:

    • Calculate the purity based on the total ion chromatogram (TIC) peak area percentage.

    • Compare the mass spectrum of the main peak in the test sample with that of the analytical standard and with a reference library (e.g., NIST).

    • Identify any impurity peaks by their mass spectra.

Quantitative NMR (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method for determining the purity of a substance without the need for a specific reference standard of the analyte.[11] Instead, a certified internal standard of known purity is used.

Objective: To determine the absolute purity (on a weight/weight basis) of the this compound test batch.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity.

  • This compound Test Batch

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound test batch and the internal standard into an NMR tube.

    • Add a precise volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).

  • Data Analysis:

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

    • Calculate the purity of the this compound test batch using the following formula:

      Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

This comprehensive approach, combining chromatographic and spectroscopic techniques, provides a robust assessment of the purity of this compound, ensuring the quality and reliability of the material for research and development purposes.

References

Safety Operating Guide

Proper Disposal of Isosativenediol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of all chemical compounds, including those classified as non-hazardous, is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe and appropriate disposal of Isosativenediol, ensuring the protection of both laboratory personnel and the environment.

While this compound is not classified as a hazardous substance, adherence to established laboratory waste management protocols is essential.[1] The following procedures have been synthesized from general laboratory safety guidelines to provide specific operational instructions for this compound.

Summary of Key Data

For quick reference, the table below summarizes the essential chemical and safety information for this compound.

PropertyValueReference
Chemical Formula C₁₅H₂₄O₂[1]
Molecular Weight 236.35 g/mol [1]
Appearance Off-white Solid
Hazard Classification Not a hazardous substance or mixture[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[1]

Experimental Protocols: Standard Disposal Procedures

The disposal of this compound should align with your institution's specific policies for non-hazardous chemical waste. The following is a general, best-practice protocol.

Step 1: Initial Assessment and Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate PPE, including safety glasses and standard laboratory gloves. Although not classified as hazardous, direct contact with any chemical should be minimized.

Step 2: Decontamination of Surfaces and Equipment

In the event of a spill or to clean contaminated equipment, absorb any liquid solutions with an inert material such as diatomite or universal binders.[1] Decontaminate affected surfaces and equipment by scrubbing with alcohol.[1]

Step 3: Disposal of Contaminated Materials

All disposable materials contaminated with this compound, such as gloves, absorbent pads, and pipette tips, should be collected in a designated and clearly labeled waste container.

Step 4: Disposal of Unused this compound

For the disposal of unused or waste this compound, consult your institution's Environmental Health and Safety (EHS) office. As a non-hazardous substance, it may be permissible to dispose of it in the regular solid waste stream, provided it is securely contained and clearly labeled. However, policies on this can vary.

Under no circumstances should chemical waste be disposed of in general laboratory trash cans that are handled by custodial staff. [1] Laboratory personnel should be responsible for transferring appropriately packaged and labeled non-hazardous waste directly to the designated dumpster or collection area.[1]

Step 5: Disposal of Empty Containers

Empty this compound containers should be thoroughly rinsed with a suitable solvent, such as alcohol. The rinsate should be collected and disposed of as chemical waste. Once cleaned, deface or remove the original label to prevent confusion. The clean, unlabeled container can then typically be disposed of in the regular trash or recycling, in accordance with institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G cluster_start Start cluster_assessment Waste Assessment cluster_disposal_paths Disposal Paths cluster_actions Actions cluster_final_disposal Final Disposal start This compound Waste assess_type Determine Waste Type start->assess_type Initiate Disposal solid_waste Solid this compound or Contaminated Solids assess_type->solid_waste Solid liquid_waste This compound Solution or Contaminated Liquid assess_type->liquid_waste Liquid empty_container Empty Container assess_type->empty_container Container package_solid Package in a sealed, labeled container. solid_waste->package_solid absorb_liquid Absorb with inert material. liquid_waste->absorb_liquid rinse_container Triple rinse with appropriate solvent. empty_container->rinse_container non_haz_waste Dispose as non-hazardous chemical waste per institutional guidelines. package_solid->non_haz_waste absorb_liquid->package_solid collect_rinsate Collect rinsate as chemical waste. rinse_container->collect_rinsate general_trash Dispose in general lab waste (dumpster) or recycling. rinse_container->general_trash After cleaning & defacing collect_rinsate->package_solid

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.